molecular formula C13H9Cl2NO B1595775 4-Chloro-N-(4-chlorophenyl)benzamide CAS No. 39193-06-1

4-Chloro-N-(4-chlorophenyl)benzamide

Cat. No.: B1595775
CAS No.: 39193-06-1
M. Wt: 266.12 g/mol
InChI Key: WXARQXZZFOCDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(4-chlorophenyl)benzamide is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXARQXZZFOCDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285210
Record name 4,4'-Dichlorobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39193-06-1
Record name 4,4'-Dichlorobenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dichlorobenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dichlorobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the synthesis and rigorous characterization of 4-Chloro-N-(4-chlorophenyl)benzamide, a substituted benzanilide. Benzanilides are a crucial class of compounds in medicinal chemistry and materials science, often serving as precursors or core structures for pharmacologically active agents and functional materials. This document is intended for researchers and professionals in drug development and chemical synthesis. It details a field-proven protocol based on the Schotten-Baumann reaction, outlines a suite of analytical techniques for structural verification and purity assessment, and underscores the critical safety considerations inherent in the process. The methodologies described herein are designed to be self-validating, ensuring that the synthesized compound meets the high standards of identity, purity, and quality required for advanced research applications.

Synthesis Methodology: Acylation via Schotten-Baumann Reaction

The synthesis of this compound is most effectively achieved through the acylation of 4-chloroaniline with 4-chlorobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acid chlorides.[1][2]

Principle and Mechanism

The core of this synthesis is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group.

A critical aspect of the Schotten-Baumann reaction is the use of an aqueous base, such as sodium hydroxide.[2] The base serves two essential functions:

  • Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. This is vital because HCl would otherwise protonate the unreacted 4-chloroaniline, rendering it non-nucleophilic and halting the reaction.[2]

  • Driving Equilibrium: By scavenging the acid, the base drives the reaction equilibrium towards the formation of the amide product.

Caption: Reaction mechanism for amide synthesis.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS No.
4-ChloroanilineC₆H₆ClN127.57106-47-8
4-Chlorobenzoyl ChlorideC₇H₄Cl₂O175.01122-01-0
Sodium Hydroxide (NaOH)NaOH40.001310-73-2
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Ethanol (for recrystallization)C₂H₅OH46.0764-17-5
Deionized WaterH₂O18.027732-18-5
Magnetic Stirrer & Stir Bar---
Separatory Funnel, Beakers, Erlenmeyer Flasks---
Buchner Funnel and Filter Paper---
Detailed Experimental Protocol

Step 1: Dissolution of Amine

  • In a 250 mL Erlenmeyer flask, dissolve 5.0 g (39.2 mmol) of 4-chloroaniline in 100 mL of dichloromethane (DCM).

  • Add 60 mL of a 2 M aqueous sodium hydroxide solution. The use of a biphasic system (DCM/water) is characteristic of the Schotten-Baumann conditions.

Step 2: Addition of Acid Chloride

  • While vigorously stirring the biphasic mixture at room temperature, slowly add a solution of 7.2 g (41.1 mmol) of 4-chlorobenzoyl chloride in 40 mL of DCM dropwise over 15-20 minutes.

  • Causality Insight: Vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction between the reactants in the organic phase and the neutralization of HCl in the aqueous phase. Slow addition of the acid chloride prevents localized overheating and potential side reactions.

Step 3: Reaction and Initial Workup

  • After the addition is complete, continue stirring the mixture for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel. Allow the layers to separate, then drain the lower organic (DCM) layer.

  • Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove any unreacted amine), 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and finally 50 mL of brine.

Step 4: Isolation of Crude Product

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM solvent under reduced pressure using a rotary evaporator.

  • A white or off-white solid crude product will be obtained.

Step 5: Purification by Recrystallization

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified white crystals by vacuum filtration using a Buchner funnel, washing with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven at 60 °C to a constant weight. A typical yield is in the range of 85-95%.

Synthesis_Workflow start_end start_end process process purify purify analysis analysis A Start: Reagents B Dissolve 4-chloroaniline in DCM + aq. NaOH A->B C Slowly add 4-chlorobenzoyl chloride in DCM B->C D Stir for 1 hour at Room Temp C->D E Separatory Funnel Workup (Wash with HCl, NaHCO3, Brine) D->E F Dry (MgSO4) & Evaporate Solvent E->F G Crude Solid Product F->G H Recrystallize from Hot Ethanol G->H I Vacuum Filtration & Dry H->I J Final Product: Pure Crystals I->J K Characterization J->K

Caption: Overall synthesis and purification workflow.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, a multi-technique analytical approach is required. The experimental data obtained should be compared against established reference values.

Physicochemical and Spectroscopic Data

The following table summarizes the expected characterization data for the target compound. This serves as a self-validating checklist for the experimental outcome.

Property / TechniqueExpected ResultSource
Molecular Formula C₁₃H₉Cl₂NO-
Molecular Weight 266.13 g/mol -
Appearance White to off-white crystalline solid[3]
Melting Point 192-194 °C[3]
FT-IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1650 (C=O, Amide I), ~1530 (N-H bend, Amide II)[3]
¹H NMR (DMSO-d₆, δ ppm) ~10.4 (s, 1H, NH), ~7.9 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H)[3]
Mass Spec (EI-MS, m/z) 265/267/269 (M⁺, isotopic pattern for 2 Cl), 139/141 (base peak, [ClC₆H₄CO]⁺)[4]
Interpretation of Characterization Data
  • Melting Point: A sharp melting point within the specified range is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.

  • FT-IR Spectroscopy: The presence of a strong absorption band around 1650 cm⁻¹ is definitive for the amide carbonyl (C=O) group. The peak around 3300 cm⁻¹ confirms the N-H bond of the secondary amide.

  • ¹H NMR Spectroscopy: The downfield singlet around 10.4 ppm is characteristic of the amide proton. The aromatic region should show distinct doublets corresponding to the two different para-substituted benzene rings, integrating to the correct number of protons.

  • Mass Spectrometry: The mass spectrum provides the molecular weight of the compound. The characteristic isotopic pattern for a molecule containing two chlorine atoms (M⁺, M⁺+2, M⁺+4 peaks in an approximate 9:6:1 ratio) is a crucial confirmation of the elemental composition. The base peak corresponding to the 4-chlorobenzoyl cation is a predictable fragmentation pattern.

Safety and Hazard Management

As a senior scientist, it is imperative to prioritize safety. All manipulations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • 4-Chlorobenzoyl Chloride: Corrosive and a lachrymator. Reacts violently with water and moisture. Handle with extreme care.

  • 4-Chloroaniline: Toxic upon ingestion, inhalation, and skin contact. It is a suspected carcinogen.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation of vapors.

All waste generated must be disposed of in accordance with institutional and local environmental regulations.

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of this compound using the Schotten-Baumann reaction. By adhering to the step-by-step protocol and employing the specified characterization techniques, researchers can confidently produce and validate this compound with high purity. The emphasis on understanding the causality behind procedural steps and rigorous adherence to safety protocols ensures both successful experimental outcomes and a safe laboratory environment.

References

  • Rodrigues, V. Z., Kuckova, L., Gowda, B. T., & Kozisek, J. (2011). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, E67, o3171. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96646, N-(4-Chlorophenyl)benzamide. Retrieved from [Link].

  • Gowda, B. T., Tokarcík, M., Kozísek, J., Sowmya, B. P., & Fuess, H. (2008). N-(4-Chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o769. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12084, 4-Chlorobenzamide. Retrieved from [Link].

  • MDPI (2021). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Molecules, 26(21), 6483. Available at: [Link].

  • Google Patents (1971). DE1593967B1 - Process for the preparation of substituted 2-amino-benzophenones.
  • LookChem (2024). This compound. Available at: [Link].

  • Organic Syntheses Procedure. o-CHLOROBENZOYL CHLORIDE. Available at: [Link].

  • Grokipedia. Schotten–Baumann reaction. Available at: [Link].

  • Google Patents (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • IOP Conference Series: Materials Science and Engineering (2018). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Available at: [Link].

  • Study.com (2022). Mechanism for the formation of 4-chorobenzanilide. Available at: [Link].

  • BYJU'S (2019). Schotten Baumann Reaction. Available at: [Link].

Sources

Spectroscopic analysis of 4-Chloro-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Spectroscopic Analysis of 4-Chloro-N-(4-chlorophenyl)benzamide

Introduction

This compound (CAS No: not clearly defined for this specific isomer, though related benzanilides are well-documented) is a derivative of the benzanilide scaffold, a privileged structure in medicinal chemistry and materials science. The precise characterization of such molecules is fundamental to ensuring purity, confirming identity, and understanding their chemical behavior, which are critical steps in any research or drug development pipeline. The presence of two distinct chlorinated aromatic rings and a central amide linkage provides a rich landscape for spectroscopic investigation.

This technical guide offers a comprehensive, in-depth analysis of this compound using core spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, the focus extends beyond mere data presentation to the underlying principles and the causality behind experimental choices, providing a robust framework for researchers. The protocols described are designed to be self-validating, ensuring a high degree of confidence in the analytical outcomes.

Molecular Structure and Physicochemical Properties

The unambiguous identification of a compound begins with its fundamental properties. This compound possesses the molecular formula C₁₃H₉Cl₂NO. The structure consists of a central benzamide core where the amide nitrogen is substituted with a 4-chlorophenyl group, and the benzoyl ring is also substituted with a chlorine atom at the 4-position.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₃H₉Cl₂NO -
Molecular Weight 266.13 g/mol Calculated
Appearance White to off-white solid Predicted

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, ethanol. | General trends for benzanilides[1] |

Comprehensive Analytical Workflow

A multi-technique approach is essential for the rigorous characterization of a novel or synthesized compound. Each technique provides a unique piece of the structural puzzle, and their combined data ensures an unambiguous assignment. The workflow below illustrates a logical progression from sample reception to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation & Integration Sample Pure Compound Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS IR FT-IR Spectrometer Prep_IR->IR NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR MS Mass Spectrometer (e.g., ESI-MS) Prep_MS->MS Interp_IR Functional Group Identification IR->Interp_IR Interp_NMR C-H Framework Elucidation NMR->Interp_NMR Interp_MS Molecular Weight & Fragmentation Analysis MS->Interp_MS Confirmation Structural Confirmation & Purity Assessment Interp_IR->Confirmation Interp_NMR->Confirmation Interp_MS->Confirmation

Caption: Integrated workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy Analysis

Principle & Rationale

Infrared spectroscopy is a cornerstone technique for identifying functional groups. It measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The specific frequencies of absorbed radiation are characteristic of the bonds present in the molecule. For this compound, IR is invaluable for confirming the presence of the key amide linkage (N-H and C=O bonds) and aromatic systems.

Experimental Protocol
  • Sample Preparation (KBr Pellet Method):

    • Justification: The KBr pellet method is a robust, common technique for solid samples that avoids interference from solvent absorption bands, providing a clear spectrum of the analyte.

    • Procedure:

      • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet-forming die.

      • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

    • Parameters:

      • Scan Range: 4000 – 400 cm⁻¹. This range covers the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

      • Resolution: 4 cm⁻¹. This provides sufficient detail for distinguishing characteristic peaks without excessive noise.

      • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Validation: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and H₂O.

Data Interpretation

The IR spectrum provides clear evidence for the key structural features of the molecule. The presence of intermolecular N-H···O hydrogen bonds in the solid state, as is common for benzanilides, can lead to a broadening and shifting of the N-H and C=O stretching frequencies.[2][3]

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
~3300 N-H Stretch Amide Medium, Broad
3100-3000 C-H Stretch Aromatic Medium-Weak
~1660 C=O Stretch (Amide I) Amide Strong
~1590, ~1480 C=C Stretch Aromatic Ring Medium-Strong
~1530 N-H Bend (Amide II) Amide Medium
~1100-1000 C-Cl Stretch Aryl Halide Medium-Strong

| ~830 | C-H Out-of-plane Bend | 1,4-disubstituted ring | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle & Rationale

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule. For this compound, NMR is essential to confirm the substitution patterns on both aromatic rings and the overall connectivity.

Experimental Protocol
  • Sample Preparation:

    • Justification: The sample must be dissolved in a deuterated solvent to avoid large solvent signals that would obscure the analyte's peaks. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for many organic compounds and its ability to slow down the exchange of the amide proton, often resulting in a sharper N-H signal.

    • Procedure: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Experiments: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

    • Parameters:

      • Temperature: 298 K.

      • Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) is used for chemical shift calibration.

¹H NMR Data Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the amide proton and the aromatic protons on the two different rings. Due to the symmetry of the 1,4-disubstitution on both rings, the aromatic protons will appear as two sets of doublets (an AA'BB' system).

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.4 Singlet, broad 1H N-H Amide proton, deshielded by the carbonyl and adjacent ring.
~8.0 Doublet 2H Protons ortho to C=O Deshielded by the electron-withdrawing carbonyl group.
~7.8 Doublet 2H Protons ortho to N-H Deshielded by the amide linkage.
~7.6 Doublet 2H Protons meta to C=O Less deshielded than ortho protons.

| ~7.5 | Doublet | 2H | Protons meta to N-H | Less deshielded than ortho protons. |

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will confirm the carbon framework. Due to the molecular symmetry, only 7 distinct carbon signals are expected instead of 13.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~165 C =O Carbonyl carbon, significantly deshielded.
~138 C -N (Aniline ring) Quaternary carbon attached to nitrogen.
~135 C -Cl (Benzoyl ring) Quaternary carbon attached to chlorine.
~133 C -C=O (Benzoyl ring) Quaternary carbon attached to the carbonyl group.
~129.5 C H (Aromatic) Aromatic methine carbons. Multiple overlapping signals expected.
~129.0 C H (Aromatic) Aromatic methine carbons. Multiple overlapping signals expected.

| ~122 | C -Cl (Aniline ring) | Quaternary carbon attached to chlorine. |

Mass Spectrometry (MS) Analysis

Principle & Rationale

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The presence of two chlorine atoms in the molecule will produce a distinctive M+, M+2, and M+4 isotopic cluster, which is a definitive validation of the elemental composition.

Experimental Protocol
  • Sample Introduction and Ionization (ESI Method):

    • Justification: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amides. It typically generates the protonated molecule [M+H]⁺, allowing for clear determination of the molecular weight with minimal initial fragmentation.

    • Procedure:

      • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

      • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition:

    • Instrument: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

    • Mode: Positive ion mode.

    • Analysis:

      • Full Scan: Acquire a full scan spectrum to identify the protonated molecular ion cluster [M+H]⁺.

      • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides insight into the molecular structure.

Data Interpretation
  • Molecular Ion Cluster: The most critical observation will be the isotopic pattern for the [M+H]⁺ ion.

    • [M+H]⁺ (containing ²x³⁵Cl): m/z 266

    • [M+2+H]⁺ (containing ¹x³⁵Cl, ¹x³⁷Cl): m/z 268

    • [M+4+H]⁺ (containing ²x³⁷Cl): m/z 270

    • The expected intensity ratio of these peaks will be approximately 9:6:1 , providing unequivocal proof of the presence of two chlorine atoms.

  • Fragmentation Analysis: The MS/MS spectrum will reveal the molecule's weakest points. The amide bond is the most likely site of cleavage.

G cluster_path1 Pathway 1: C-N Bond Cleavage cluster_path2 Pathway 2: C(O)-C Bond Cleavage parent [M+H]⁺ m/z 266/268/270 frag1 4-Chlorobenzoyl Cation m/z 139/141 parent->frag1  -C₇H₆ClN frag2 4-Chlorophenyl Isocyanate Cation Radical (after rearrangement) m/z 153/155 parent->frag2  -C₆H₅Cl loss1 - (4-chloroaniline) loss2 - (chlorobenzene)

Caption: Plausible fragmentation pathways for [M+H]⁺ of the title compound.

Table 5: Major Expected Mass Fragments

m/z (³⁵Cl isotope) Proposed Structure Pathway
266 [C₁₃H₉Cl₂NO + H]⁺ Protonated Molecular Ion
139 [C₇H₄ClO]⁺ 4-Chlorobenzoyl cation

| 127 | [C₆H₆ClN]⁺ | Protonated 4-chloroaniline |

Conclusion

The synergistic application of Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. IR confirms the essential functional groups, NMR elucidates the complete carbon-hydrogen framework and substitution pattern, and MS validates the molecular weight and elemental composition through its unique isotopic signature and fragmentation patterns. This integrated spectroscopic approach constitutes a robust and self-validating methodology, indispensable for researchers and drug development professionals to ensure the identity, purity, and structural integrity of their compounds.

References

  • Gowda, B. T., Tokarcík, M., Kozísek, J., Sowmya, B. P., & Fuess, H. (2008). N-(4-Chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, E64, o769. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide, N-(4-chlorophenyl)-. PubChem Compound Database. [Link]

  • Krasavin, M., et al. (2021). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Molbank, 2021(4), M1291. [Link]

  • Rodrigues, V. Z., Kuckova, L., Gowda, B. T., & Kozísek, J. (2011). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, 67(11), o3067. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorobenzamide. PubChem Compound Database. [Link]

  • Hameed, A., et al. (2024). Synthesis, Characterization, and Mass Fragmentation Study of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1842. [Link]

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • International Journal of Research and Analytical Reviews. (2021). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

Sources

Mass spectrometry of 4-Chloro-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Chloro-N-(4-chlorophenyl)benzamide

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric behavior of this compound, a dichlorinated benzanilide derivative. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles of its analysis, focusing on the causality behind experimental choices and the interpretation of spectral data. We will delve into the compound's intrinsic properties, predictable fragmentation pathways under electron ionization, and a robust protocol for its characterization.

Molecular Profile and Isotopic Signature

Before analysis, understanding the fundamental properties of the target molecule is paramount. This compound possesses the chemical structure shown below, with two chlorine atoms that impart a highly characteristic isotopic signature, which is a key diagnostic feature in its mass spectrum.

Chemical Structure:

The presence of two chlorine atoms is critical. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). For a molecule containing two chlorine atoms, the molecular ion will appear as a cluster of peaks:

  • M: Contains two ³⁵Cl atoms.

  • M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4: Contains two ³⁷Cl atoms.

The relative intensities of these peaks are predictable and follow a ratio of approximately 9:6:1 , providing an immediate and definitive confirmation of the presence of two chlorine atoms in the ion.

PropertyValueSource
Molecular Formula C₁₃H₉Cl₂NOInferred from Structure
Average Molecular Weight 266.13 g/mol Calculated
Monoisotopic Mass (M) 265.00612 uCalculated (for ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)
M+2 Mass 267.00317 uCalculated
M+4 Mass 268.99922 uCalculated
Predicted Isotopic Ratio (M:M+2:M+4) ~100 : 65.1 : 10.6 (Normalized: ~9:6:1)Calculated

Ionization Methodology: The Rationale for Electron Ionization (EI)

The choice of ionization technique is dictated by the analyte's properties and the analytical goal. For a relatively small, thermally stable organic molecule like this compound, Electron Ionization (EI) is the method of choice for structural elucidation.

EI is a "hard" ionization technique that utilizes high-energy electrons (typically 70 eV) to bombard the analyte molecule in the gas phase.[1] This process is energetic enough to not only eject an electron to form a molecular ion (M⁺•) but also to induce extensive and reproducible fragmentation.[1] This fragmentation is invaluable, as the resulting pattern serves as a structural "fingerprint," allowing for unambiguous identification and differentiation from isomers. While softer techniques like Electrospray Ionization (ESI) are excellent for analyzing polar, labile, or high-molecular-weight compounds, they often yield only the protonated molecule [M+H]⁺ with minimal fragmentation, providing little structural detail.[2]

General Analytical Workflow

The most common instrumental setup for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS), which separates the analyte from the sample matrix before it enters the ion source.

G1 cluster_prep Sample Preparation cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_data Data System Sample Analyte in Solution (e.g., in DCM/Acetone) Injector Vaporization in GC Injector Sample->Injector Column Separation on Capillary Column Injector->Column IonSource Electron Ionization (70 eV Source) Column->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Mass Spectrum (Abundance vs. m/z) Detector->Data

Caption: A typical GC-EI-MS workflow for the analysis of this compound.

Elucidation of Fragmentation Pathways

Upon ionization, the molecular ion of this compound undergoes a series of predictable cleavage events driven by the stability of the resulting fragment ions. The amide bond is the most labile site.

Key Fragmentation Reactions:
  • Alpha (α) Cleavage at the Amide Bond: This is the most dominant fragmentation pathway for benzanilides. The C-N amide bond breaks, leading to the formation of a highly stable acylium ion (the 4-chlorobenzoyl cation) and a 4-chloroaniline radical.

  • Loss of Carbon Monoxide (CO): Acylium ions frequently undergo decarbonylation, leading to the loss of a neutral CO molecule (28 u) to form a phenyl cation.

  • Cleavage adjacent to the Aniline Nitrogen: Fragmentation can also produce ions corresponding to the chlorinated aniline portion of the molecule.

The proposed fragmentation pathways are visualized below.

Caption: Proposed major EI fragmentation pathways for this compound.

Summary of Expected Fragment Ions

The table below summarizes the key ions expected in the mass spectrum. The 4-chlorobenzoyl cation is often the most abundant fragment (the base peak) due to its resonance stability.

m/z (³⁵Cl / ³⁷Cl)Ion StructureDescription
265 / 267 / 269[C₁₃H₉Cl₂NO]⁺•Molecular Ion (M⁺•)
139 / 141[ClC₆H₄CO]⁺4-Chlorobenzoyl cation . Formed by α-cleavage of the amide bond. Likely the base peak.
127 / 129[H₂NC₆H₄Cl]⁺•4-Chloroaniline radical cation . Also formed by α-cleavage.
111 / 113[ClC₆H₄]⁺4-Chlorophenyl cation . Formed by loss of CO from the m/z 139/141 fragment.
75[C₅H₃]⁺A smaller fragment resulting from the breakdown of the chlorophenyl ring.

Experimental Protocol: GC-MS Analysis

This protocol provides a standardized starting point for the analysis. Optimization may be required based on the specific instrumentation used.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.
  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate, or acetone) to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for injection.

2. Gas Chromatography (GC) Conditions:

  • Injection Volume: 1 µL
  • Injector Temperature: 280 °C
  • Injection Mode: Splitless (or split 10:1, depending on concentration)
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
  • GC Column: A standard non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
  • Oven Temperature Program:
  • Initial temperature: 150 °C, hold for 1 minute.
  • Ramp: Increase at 15 °C/min to 300 °C.
  • Final hold: Hold at 300 °C for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI)
  • Ionization Energy: 70 eV
  • Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Mass Range: Scan from m/z 40 to 400.
  • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).

Conclusion: A Self-Validating Analysis

The mass spectrometric analysis of this compound is a robust and highly informative process. The true power of this method lies in its self-validating nature. The observation of the correct molecular mass, the characteristic 9:6:1 isotopic cluster for the molecular ion and its fragments, and the presence of the predicted key ions (especially the 4-chlorobenzoyl cation at m/z 139/141 and the 4-chlorophenyl cation at m/z 111/113) collectively provide unequivocal evidence for the compound's identity and structure. This multi-faceted confirmation is essential for quality control, metabolic studies, and forensic applications, making mass spectrometry an indispensable tool for professionals in the chemical and pharmaceutical sciences.

References

  • PubChem. Benzamide, N-(4-chlorophenyl)-. National Center for Biotechnology Information. Available at: [Link][3]

  • Gowda, B. T., et al. N-(4-Chlorophenyl)benzamide. ResearchGate. Available at: [Link][4]

  • Saeed, S., et al. Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. Available at: [Link][5]

  • Chemistry LibreTexts. Electron Ionization. Available at: [Link][1]

  • Kuhn, S. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Guo, C., et al. Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link][2]

Sources

The Crystalline Architecture of 4-Chloro-N-(4-chlorophenyl)benzamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzanilide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The precise three-dimensional arrangement of these molecules within a solid state, dictated by their crystal structure, governs critical physicochemical properties such as solubility, stability, and bioavailability, which are paramount in drug development. This technical guide provides an in-depth exploration of the crystal structure of 4-Chloro-N-(4-chlorophenyl)benzamide, a representative halogenated benzanilide. We will dissect its molecular geometry, elucidate the intricate network of intermolecular interactions that dictate its crystal packing, and provide detailed, field-proven protocols for its synthesis and crystallographic analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the causal relationships between molecular structure and solid-state properties, thereby informing rational drug design and formulation strategies.

Introduction: The Significance of Crystalline Form in Drug Efficacy

The therapeutic outcome of a drug molecule is not solely dependent on its intrinsic pharmacological activity but is profoundly influenced by its solid-state form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to significant variations in critical pharmaceutical parameters. Therefore, a thorough understanding of the crystal structure of an active pharmaceutical ingredient (API) is not merely an academic exercise but a regulatory and developmental necessity. X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule, offering unambiguous insights into conformation and intermolecular interactions that are prerequisites for rational drug design.[1]

This compound (C₁₃H₁₀Cl₂NO) serves as an excellent case study. Its structure contains key pharmacophoric elements: two phenyl rings, a central amide linker capable of hydrogen bonding, and halogen substituents that can participate in a range of non-covalent interactions. Analyzing its crystal structure allows us to understand how these features are utilized in building a stable, three-dimensional lattice, providing a blueprint for predicting and engineering the properties of related compounds.

Synthesis and Characterization

The synthesis of benzanilides is a foundational reaction in organic chemistry, typically achieved via the acylation of an aniline with a benzoyl chloride. The specific procedure for this compound follows a modified Schotten-Baumann reaction, a robust and reliable method for amide formation.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from 4-chlorobenzoyl chloride and 4-chloroaniline.

Materials:

  • 4-Chlorobenzoyl chloride (1.0 eq)

  • 4-Chloroaniline (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA, 1.1 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.1 eq) to the solution. TEA acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes. The slow addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine. These washing steps remove unreacted starting materials, the triethylamine hydrochloride salt, and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Crystallization: The crude solid is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate the growth of well-defined, colorless single crystals suitable for X-ray diffraction.[2] Filter the crystals and dry them under vacuum.

G cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Product Formation 4-Chloroaniline 4-Chloroaniline Reaction Acylation in DCM (TEA, 0°C to RT) 4-Chloroaniline->Reaction 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride 4-Chlorobenzoyl_Chloride->Reaction Workup Aqueous Washes (HCl, NaHCO3, Brine) Reaction->Workup Drying Dry (MgSO4) & Concentrate Workup->Drying Crude_Product Crude Product Drying->Crude_Product Crystallization Recrystallization (Hot Ethanol) Crude_Product->Crystallization Final_Product Pure Crystalline This compound Crystallization->Final_Product

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization

While the primary focus of this guide is the crystal structure, initial characterization relies on standard spectroscopic methods to confirm the molecular identity.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic amide absorptions. A strong C=O stretching vibration (Amide I band) is expected around 1650-1670 cm⁻¹. The N-H stretching vibration should appear as a sharp peak around 3300-3350 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed near 1530-1550 cm⁻¹. Aromatic C-H stretches will be present above 3000 cm⁻¹, and the C-Cl stretch will appear in the fingerprint region, typically around 700-800 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show a characteristic singlet for the amide proton (N-H) in the downfield region (δ 8-10 ppm), the exact shift being solvent-dependent. The aromatic protons on the two distinct chlorophenyl rings will appear as a series of doublets or multiplets between δ 7.0 and 8.0 ppm.

    • ¹³C NMR: The amide carbonyl carbon will be observed as a singlet around δ 165-170 ppm. The aromatic carbons will resonate in the typical range of δ 120-140 ppm, with the carbons directly attached to chlorine atoms showing characteristic shifts.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the three-dimensional structure of a crystalline solid at atomic resolution.

Experimental Protocol: SCXRD

This protocol outlines the major steps involved in determining the crystal structure of the title compound.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., Oxford Xcalibur or similar) with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD or CMOS detector.

  • Goniometer head and mounting loops/pins.

  • Cryostream system for low-temperature data collection (optional, but recommended).

  • Microscope with polarizing filters.

Procedure:

  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a single, well-formed, colorless block-like crystal (approximate dimensions 0.5 x 0.2 x 0.1 mm) that shows sharp extinction under cross-polarized light.

    • Carefully mount the selected crystal onto a cryo-loop or the tip of a glass fiber using a minimal amount of cryo-protectant oil.

    • Mount the pin onto the goniometer head of the diffractometer.

  • Unit Cell Determination:

    • Center the crystal in the X-ray beam.

    • Collect a series of initial frames (e.g., short-exposure omega scans at different phi angles).

    • The instrument software will automatically index these reflections to determine the preliminary unit cell parameters and Bravais lattice. For this compound, a triclinic lattice is expected.

  • Data Collection:

    • Based on the unit cell, the software will devise a data collection strategy (e.g., a series of φ and ω scans) to measure the intensities of a comprehensive set of unique reflections, ensuring high completeness and redundancy.

    • Data is typically collected at a controlled temperature (e.g., 295 K) to minimize thermal motion.[2]

  • Data Reduction and Integration:

    • The raw diffraction images are processed. The software integrates the intensity of each reflection spot and applies corrections for factors such as Lorentz-polarization effects and absorption.

    • The output is a file containing the Miller indices (h, k, l) and the corresponding intensity (I) and standard uncertainty (σ(I)) for each reflection.

  • Structure Solution and Refinement:

    • The structure is solved using direct methods (e.g., with software like SHELXS), which phase the reflection data to generate an initial electron density map.

    • This initial model is then refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

    • The quality of the final model is assessed using metrics like R-factors (R1, wR2) and the goodness-of-fit (S).

G Crystal_Selection 1. Crystal Selection & Mounting Unit_Cell 2. Unit Cell Determination Crystal_Selection->Unit_Cell On Diffractometer Data_Collection 3. X-ray Data Collection Unit_Cell->Data_Collection Data_Reduction 4. Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution 5. Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement 6. Structure Refinement (Least Squares) Structure_Solution->Structure_Refinement Final_Model 7. Final Structural Model & Validation Structure_Refinement->Final_Model G cluster_mol1 Molecule A cluster_mol2 Molecule B (Symmetry-related) cluster_mol3 Molecule C (Symmetry-related) N1_A N-H O1_A C=O O1_B C=O N1_A->O1_B  N-H···O Hydrogen Bond   N1_B N-H O1_C C=O N1_B->O1_C  N-H···O Hydrogen Bond   N1_C N-H

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-N-(4-chlorophenyl)benzamide and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the potential therapeutic targets of 4-Chloro-N-(4-chlorophenyl)benzamide and structurally related compounds. The benzanilide core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] This document will delve into the mechanistic basis of these activities, offering researchers, scientists, and drug development professionals a detailed overview of promising avenues for therapeutic intervention. We will explore key molecular targets, the rationale for their selection, and detailed experimental protocols for their investigation.

Introduction: The Therapeutic Potential of the Benzamide Scaffold

Benzamides and their derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] The versatility of the benzamide scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological profile. This guide will focus on several key therapeutic targets that have been identified for derivatives of this compound, providing a foundation for future drug discovery and development efforts.

P-glycoprotein (P-gp): A Target for Overcoming Multidrug Resistance in Cancer

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, and the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a primary mechanism.[4] P-gp functions as an efflux pump, actively removing a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

Mechanistic Rationale

A derivative, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide (C-4), has been shown to reverse P-gp-mediated MDR.[4] This compound increases the cytotoxicity of chemotherapeutic agents like paclitaxel and vincristine in P-gp-overexpressing cancer cells. The proposed mechanism is the reversible inhibition of the P-gp efflux function, leading to increased intracellular accumulation of anticancer drugs.[4] This inhibition does not affect the expression level of P-gp itself.[4]

Signaling Pathway and Mechanism of Action

Pgp_Inhibition cluster_cell Cancer Cell Chemotherapy_Drug Chemotherapy Drug Pgp P-glycoprotein (P-gp) Chemotherapy_Drug->Pgp Efflux Intracellular_Drug Intracellular Drug Accumulation Apoptosis Apoptosis Intracellular_Drug->Apoptosis Induces Benzamide_Derivative This compound Derivative (e.g., C-4) Benzamide_Derivative->Pgp Inhibits A3G_Upregulation cluster_cell Hepatocyte A3G_Gene A3G Gene A3G_Protein A3G Protein A3G_Gene->A3G_Protein Expression HBV_Replication HBV Replication A3G_Protein->HBV_Replication Inhibits Benzamide_Derivative This compound Derivative (e.g., IMB-0523) Benzamide_Derivative->A3G_Gene Upregulates

Caption: Upregulation of A3G expression by a benzamide derivative, leading to the inhibition of HBV replication.

Experimental Protocol: Western Blot for A3G Expression

This protocol is used to determine the effect of a test compound on the intracellular protein levels of A3G.

Materials:

  • HBV-replicating cell line (e.g., HepG2.2.15)

  • Test compound (this compound derivative)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against A3G

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed HepG2.2.15 cells and treat with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-A3G antibody overnight at 4°C. Subsequently, incubate with the primary antibody for the loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the A3G signal to the loading control to determine the relative change in A3G expression.

5' Adenosine Monophosphate-Activated Protein Kinase (AMPK): A Target for Metabolic Disorders

AMPK is a crucial energy sensor that plays a central role in regulating cellular and whole-body energy homeostasis. Activation of AMPK has therapeutic benefits in metabolic diseases such as type 2 diabetes.

Mechanistic Rationale

A patent has described a salt of 4-chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide as an activator of AMPK for the treatment of type 2 diabetes. [5]AMPK activation can lead to increased glucose uptake in muscle and other tissues, and reduced glucose production in the liver, thereby lowering blood glucose levels.

Signaling Pathway and Mechanism of Action

AMPK_Activation Benzamide_Derivative This compound Derivative AMPK AMPK Benzamide_Derivative->AMPK Activates Glucose_Uptake Increased Glucose Uptake (Muscle) AMPK->Glucose_Uptake Gluconeogenesis Decreased Gluconeogenesis (Liver) AMPK->Gluconeogenesis Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Gluconeogenesis->Blood_Glucose

Caption: Activation of AMPK by a benzamide derivative, leading to beneficial metabolic effects and lowered blood glucose.

Experimental Protocol: In Vitro AMPK Activity Assay

This protocol measures the ability of a test compound to directly activate AMPK in a cell-free system.

Materials:

  • Recombinant human AMPK (e.g., α1β1γ1)

  • AMPK substrate peptide (e.g., SAMS peptide)

  • [γ-³²P]ATP

  • Test compound (this compound derivative)

  • Positive control (e.g., AICAR)

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kinase reaction buffer, AMPK substrate peptide, and the test compound at various concentrations.

  • Enzyme Addition: Add recombinant AMPK to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the percentage of AMPK activation relative to a positive control.

Other Potential Therapeutic Targets

The versatile benzamide scaffold has been implicated in the modulation of several other targets:

Potential Target Therapeutic Area Rationale Reference
GABAA Receptor Neurology (e.g., Epilepsy)Structurally related N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides exhibit anticonvulsant activity through interaction with the GABAA receptor.[6]
Acetyl-CoA Carboxylase Metabolic Diseases, OncologyBenzamides have been identified as inhibitors of this key enzyme in fatty acid synthesis.[1]
Farnesyl Transferase OncologyInhibition of farnesyl transferase, an enzyme involved in post-translational modification of proteins like Ras, is a strategy for cancer therapy.[1]

Conclusion

This compound and its derivatives represent a promising class of compounds with the potential to address a wide range of therapeutic needs. This guide has highlighted several key molecular targets, including P-glycoprotein for overcoming multidrug resistance, APOBEC3G for antiviral therapy, and AMPK for metabolic disorders. The provided mechanistic insights and detailed experimental protocols offer a solid foundation for researchers to further explore and validate these therapeutic targets, ultimately paving the way for the development of novel and effective treatments.

References

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link] [6]2. 4-Chloro-N-(2-chlorophenyl)benzamide. (2008). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link] [1]3. N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). MDPI. Retrieved January 27, 2026, from [Link] [2]4. N-(4-Chlorophenyl)-4-methoxybenzamide. (2011). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link] [3]5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. (2012). PubMed. Retrieved January 27, 2026, from [Link] [4]7. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (2020). ResearchGate. Retrieved January 27, 2026, from [Link] [7]8. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (2020). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link] [8]9. Benzamide, N-(4-chlorophenyl)-. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • 4-CHLORO-N-[2-[(4-CHLOROPHENYL)METHYL]-3-OXO-1,2,4-THIADIAZOL-5-YL]BENZAMIDE SALTS. (2022). WIPO Patentscope. Retrieved January 27, 2026, from [Link]

Sources

Methodological & Application

Topic: Purification Techniques for Crude 4-Chloro-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the purification of crude 4-Chloro-N-(4-chlorophenyl)benzamide, a key intermediate in various synthetic pathways. The purity of this compound is critical for ensuring the desired outcomes in subsequent reactions and for the integrity of biological assays. This document outlines two primary purification methodologies: recrystallization and silica gel column chromatography. It includes step-by-step protocols, the scientific rationale behind procedural choices, and methods for assessing the purity of the final product. The aim is to equip researchers with the necessary knowledge to obtain high-purity this compound for demanding applications.

Introduction and Scientific Context

This compound (C₁₃H₉Cl₂NO) is a member of the benzanilide class of compounds. Benzanilides are recognized as "privileged structures" in medicinal chemistry, serving as core components in a wide range of biologically active molecules.[1] The precise arrangement of the chloro-substituted phenyl rings and the central amide linkage is crucial for its chemical reactivity and potential biological interactions.

The most common synthesis of this compound involves the acylation of 4-chloroaniline with 4-chlorobenzoyl chloride. While straightforward, this reaction can result in a crude product containing unreacted starting materials, by-products, and residual solvents. For applications in drug development and materials science, these impurities must be removed to prevent interference with downstream processes and to ensure the reliability and reproducibility of experimental data. This guide details robust protocols for achieving high purity.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₃H₉Cl₂NOLookChem[2]
Molecular Weight~266.12 g/mol -
AppearanceTypically a white to off-white solidGeneral Knowledge
Melting Point192-194 °CSigma-Aldrich
Boiling Point316.5 °C at 760 mmHgLookChem[2]
Common Impurities
  • Unreacted Starting Materials: 4-chloroaniline and 4-chlorobenzoyl chloride (or its hydrolyzed form, 4-chlorobenzoic acid).

  • Side-Products: Diacylated or other over-reacted products.

  • Solvents: Residual solvents from the reaction and initial workup (e.g., chloroform, dichloromethane).

Strategic Approach to Purification

The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity level. The two most effective methods for this compound are recrystallization and column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities from a solid that is highly crystalline. It is a cost-effective and scalable method.

  • Silica Gel Column Chromatography is a more powerful technique that separates compounds based on their differential adsorption to a solid stationary phase.[3] It is particularly useful when impurities have polarities similar to the product or when multiple impurities are present.

Below is a logical workflow for the purification and validation process.

G cluster_0 Purification Phase cluster_1 Validation Phase Crude Product Crude Product Choose Method Choose Method Crude Product->Choose Method Recrystallization Recrystallization Choose Method->Recrystallization High Crystallinity Minor Impurities Column Chromatography Column Chromatography Choose Method->Column Chromatography Complex Mixture Similar Polarity Pure Crystals Pure Crystals Recrystallization->Pure Crystals Pure Fractions Pure Fractions Column Chromatography->Pure Fractions Purity Assessment Purity Assessment TLC TLC Purity Assessment->TLC Melting Point Melting Point Purity Assessment->Melting Point Spectroscopy Spectroscopy Purity Assessment->Spectroscopy Final Product Final Product Spectroscopy->Final Product Structure Confirmed Pure Crystals->Purity Assessment Pure Fractions->Purity Assessment

Caption: Workflow for Purification and Validation.

Protocol 1: Recrystallization

Recrystallization is effective due to the differential solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures.

Solvent Selection

Based on literature and experimental data, ethanol is a highly effective solvent for the recrystallization of benzanilides.[4][5] Chloroform has also been used to obtain crystals for analysis.[1]

SolventBoiling Point (°C)Rationale for Use
Ethanol78.4Good solubility when hot, poor solubility when cold. Less toxic than chlorinated solvents.
Isopropanol82.6Similar properties to ethanol, can be a good alternative.
Ethyl Acetate77.1A moderately polar solvent that can be effective, often used in combination with a non-polar solvent like hexane.
Step-by-Step Protocol
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves at the boiling point. Causality Note: Using the minimum amount of hot solvent is crucial to ensure supersaturation upon cooling, maximizing the yield of the purified crystals.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product while removing insoluble contaminants.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The final product should be a fine, white crystalline solid.

Protocol 2: Silica Gel Column Chromatography

This technique separates compounds based on their polarity. This compound is a moderately polar compound due to the amide group. Unreacted anilines are more polar, while non-polar by-products are less polar.

G Start Start Pack Column 1. Pack Column (Silica Gel Slurry) Start->Pack Column Load Sample 2. Load Crude Sample (Dissolved in min. solvent) Pack Column->Load Sample Elute 3. Elute with Mobile Phase (e.g., Hexane:Ethyl Acetate) Load Sample->Elute Collect Fractions 4. Collect Fractions Elute->Collect Fractions Monitor TLC 5. Monitor by TLC Collect Fractions->Monitor TLC Monitor TLC->Elute Adjust Solvent Polarity if Needed Combine & Evaporate 6. Combine Pure Fractions & Evaporate Solvent Monitor TLC->Combine & Evaporate Identify Pure Fractions End Pure Product Combine & Evaporate->End

Caption: Column Chromatography Workflow.

Materials and Reagents
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). A common starting point is a 9:1 to 4:1 ratio of hexane to ethyl acetate.[6]

  • Crude Sample: Pre-adsorbed onto a small amount of silica gel.

Step-by-Step Protocol
  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Expertise Note: This dry-loading technique prevents dissolution issues at the top of the column and leads to better separation with sharper bands.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Start with a lower polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity if necessary to elute the target compound.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes or vials.

  • Monitoring: Spot each fraction onto a TLC plate and develop it in the eluent system. Visualize the spots under UV light. The desired product, this compound, should appear as a single spot with a consistent Rf value across several fractions.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.

Purity Assessment and Validation

The success of any purification protocol must be validated. The following methods provide a self-validating system to confirm the purity and identity of the final product.

  • Melting Point Determination: A sharp melting point range that is consistent with the literature value is a strong indicator of high purity.[7] Impurities typically broaden the melting range and depress the melting point.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on the TLC plate when visualized under UV light. Running the crude material and the purified product side-by-side will clearly demonstrate the removal of impurities.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show clean, well-resolved peaks corresponding to the aromatic protons and the amide N-H proton. The absence of peaks from starting materials or solvents confirms purity.

    • IR (Infrared) Spectroscopy: The spectrum should display characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1650 cm⁻¹), and C-Cl stretches.[7]

Conclusion

High-purity this compound is essential for its successful use in research and development. The choice between recrystallization and column chromatography depends on the specific impurity profile of the crude material. Recrystallization from ethanol offers a simple and efficient method for removing minor impurities. For more complex mixtures, silica gel column chromatography provides a robust solution for isolating the target compound. The purity of the final product should always be confirmed using a combination of melting point analysis, TLC, and spectroscopic techniques to ensure the integrity of subsequent experimental work.

References

  • 4-Chloro-N-(2-chlorophenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.Google Patents.
  • N-(4-Chlorophenyl)benzamide. ResearchGate. Available at: [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.Google Patents.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • 4-Chloro-N-phenylbenzamide. ResearchGate. Available at: [Link]

  • Benzamide, N-(4-chlorophenyl)-. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. Available at: [Link]

  • Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.Google Patents.
  • This compound. LookChem. Available at: [Link]

  • Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. National Center for Biotechnology Information. Available at: [Link]

  • A chromatography column, packed with silica gel as stationary phase, was used to separate a mixt... YouTube. Available at: [Link]

  • A monoclinic polymorph of N-(3-chlorophenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Column chromatography. Khan Academy. Available at: [Link]

Sources

Developing a biological assay for 4-Chloro-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Development of a Biological Assay for 4-Chloro-N-(4-chlorophenyl)benzamide

Title: A High-Throughput TR-FRET Biochemical Assay for the Identification of c-Src Tyrosine Kinase Inhibitors: Profiling this compound

Abstract

The benzanilide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent enzyme inhibition. This application note details the development and validation of a robust, high-throughput biochemical assay to screen for potential inhibitory activity of novel compounds against the non-receptor tyrosine kinase c-Src, a key regulator of various cellular signaling pathways.[1] We present a detailed protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, a widely used technology in drug discovery for its sensitivity and resistance to compound interference.[2] As an exemplary case, this protocol is applied to the characterization of this compound, a representative benzanilide derivative. The described methodology provides a comprehensive framework for determining inhibitor potency (IC₅₀) and assessing assay quality (Z'-factor), enabling the efficient identification and characterization of new kinase inhibitors.

Introduction: The Rationale for Kinase Inhibition Screening

The protein kinase family, comprising over 500 members, represents one of the most critical target classes in drug discovery, particularly in oncology and immunology.[2] Kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, regulating a vast number of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases.

The compound this compound belongs to the benzanilide class. Benzanilides are known to be versatile pharmacophores present in a range of biologically active molecules. For instance, Imatinib, a cornerstone in cancer therapy, is a potent tyrosine kinase inhibitor. Other benzamide derivatives have demonstrated inhibitory activity against enzymes like acetyl-CoA carboxylase and farnesyl transferase. This precedent strongly suggests that novel benzanilide derivatives, including this compound, are promising candidates for kinase inhibitor screening.

This guide provides a comprehensive, field-tested protocol for an in vitro biochemical assay targeting c-Src (Proto-oncogene tyrosine-protein kinase Src), a well-characterized non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. The chosen assay platform, Homogeneous Time-Resolved Fluorescence (HTRF®), is a robust TR-FRET technology ideal for high-throughput screening (HTS).[2][3]

Assay Principle: HTRF-Based Kinase Activity Detection

The HTRF® KinEASE™ assay is a two-step process that quantitatively measures the phosphorylation of a biotinylated substrate peptide by the target kinase.[3]

  • Kinase Reaction: The c-Src enzyme, the biotinylated tyrosine kinase substrate peptide, and the test compound (this compound) are incubated together. The reaction is initiated by the addition of adenosine triphosphate (ATP). If the test compound is an inhibitor, the kinase activity will be reduced, leading to a lower amount of phosphorylated substrate.

  • Detection: The reaction is stopped, and the detection reagents are added. These consist of a Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody (donor fluorophore) and streptavidin-XL665 (acceptor fluorophore). The streptavidin binds to the biotin tag on the substrate peptide. If the substrate has been phosphorylated by c-Src, the anti-phosphotyrosine antibody will also bind. This brings the Europium cryptate donor and the XL665 acceptor into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation at 337 nm. The resulting TR-FRET signal at 665 nm is directly proportional to the amount of phosphorylated substrate.[2][3][4]

An inhibitor will decrease the phosphorylation of the substrate, leading to a reduced FRET signal.

HTRF_Kinase_Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: HTRF Detection Kinase Kinase Phospho-Substrate-Biotin Substrate-Biotin (Phosphorylated) Kinase->Phospho-Substrate-Biotin Phosphorylation Substrate-Biotin Substrate-Biotin Substrate-Biotin->Kinase ATP ATP ATP->Kinase Inhibitor Inhibitor Inhibitor->Kinase Inhibition Eu-Ab Eu-Ab (anti-pTyr) Complex Phospho-Substrate-Biotin->Complex ADP ADP Eu-Ab->Complex SA-XL665 SA-XL665 SA-XL665->Complex Emission FRET Signal (665 nm) Complex->Emission Energy Transfer Excitation Excitation (337 nm) Excitation->Complex

Caption: HTRF Kinase Assay Principle.

Materials and Reagents

ReagentSupplierCatalog Number
Recombinant Human c-SrcSigma-AldrichMAK333
HTRF® KinEASE™ TK KitRevvity62TKOPEB
ATP, Ultra-PureSigma-AldrichA7699
This compound(Specify Source)(Specify Lot #)
Staurosporine (Positive Control)Sigma-AldrichS4400
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650
384-well low-volume, white platesGreiner Bio-One784075
TR-FRET enabled microplate readerBMG LABTECHPHERAstar FSX

Experimental Protocols

Reagent Preparation
  • Kinase Buffer (1X): Prepare according to the HTRF® KinEASE™ TK Kit manual. Supplement with 1 mM DTT and 0.01% BSA.

  • Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO to a final concentration of 10 mM.

  • Positive Control Stock (1 mM): Dissolve Staurosporine in 100% DMSO to a final concentration of 1 mM.

  • c-Src Working Solution (2X): Dilute recombinant c-Src enzyme in Kinase Buffer to a 2X working concentration. The optimal concentration should be determined empirically by performing an enzyme titration to find the EC₅₀ (concentration for 50% of maximal activity). For initial screening, a concentration of 2-4 ng/µL is a good starting point.

  • Substrate/ATP Mix (4X): Dilute the biotinylated TK substrate and ATP in Kinase Buffer. The final concentration of the substrate should be at its Michaelis constant (Kₘ), and the ATP concentration should also be at its apparent Kₘ. These values must be determined experimentally but for a standard assay, use 1 µM substrate and 10 µM ATP.

  • Detection Reagent Mix: Prepare the Eu³⁺-cryptate anti-phosphotyrosine antibody and Streptavidin-XL665 mix in the provided detection buffer as per the kit protocol.

Assay Workflow for IC₅₀ Determination

The following protocol is designed for a 384-well plate with a final assay volume of 20 µL.

Assay_Workflow start Start: Prepare Reagents step1 1. Dispense 5 µL of 4X Test Compound (serial dilution in 4% DMSO) start->step1 step2 2. Add 5 µL of 2X c-Src Enzyme (to all wells except negative control) step1->step2 step3 3. Pre-incubate for 15 min at RT step2->step3 step4 4. Initiate Reaction: Add 10 µL of 2X Substrate/ATP Mix step3->step4 step5 5. Incubate for 60 min at RT step4->step5 step6 6. Stop Reaction & Add Detection: Add 10 µL of 2X HTRF Detection Mix step5->step6 step7 7. Incubate for 60 min at RT (dark) step6->step7 step8 8. Read Plate on TR-FRET Reader (Ex: 337 nm, Em: 620 nm & 665 nm) step7->step8 end End: Data Analysis step8->end

Caption: IC₅₀ Determination Workflow.

Step-by-Step Procedure:

  • Compound Plating: Create a serial dilution series of this compound. Start from a high concentration (e.g., 100 µM) and perform 1:3 dilutions in a buffer containing 4% DMSO. Dispense 5 µL of each concentration into the assay plate wells.

    • Positive Control: Wells with a known inhibitor (e.g., Staurosporine at 10 µM final concentration).

    • Negative Control (0% Inhibition): Wells with 1% DMSO vehicle only.

    • No Enzyme Control (100% Inhibition): Wells with 1% DMSO vehicle, but no enzyme will be added in the next step.

  • Enzyme Addition: Add 5 µL of the 2X c-Src working solution to all wells except the "No Enzyme Control" wells. To these, add 5 µL of Kinase Buffer.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to interact with the enzyme before the reaction starts.

  • Reaction Initiation: Add 10 µL of the 2X Substrate/ATP mix to all wells to start the kinase reaction.[2][5]

  • Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.[5] The optimal time should be within the linear range of the reaction, which should be determined during assay development.

  • Reaction Termination and Detection: Add 10 µL of the HTRF detection reagent mix to all wells. This mix contains EDTA, which chelates Mg²⁺ and stops the kinase reaction.

  • Detection Incubation: Cover the plate to protect it from light and incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Plate Reading: Read the plate on a TR-FRET-compatible microplate reader. Set the excitation wavelength to 337 nm and measure the emission at both 620 nm (Europium reference) and 665 nm (FRET signal).[2]

Data Analysis and Interpretation

HTRF Ratio Calculation

For each well, calculate the HTRF ratio using the following formula:

HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000 [2]

Percentage Inhibition Calculation

Normalize the data by calculating the percentage of inhibition for each compound concentration:

% Inhibition = 100 x [1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)]

Where:

  • Ratio_sample is the HTRF ratio of the test compound well.

  • Ratio_pos_ctrl is the average HTRF ratio of the 0% inhibition control (DMSO only).

  • Ratio_neg_ctrl is the average HTRF ratio of the 100% inhibition control (no enzyme).

IC₅₀ Curve Fitting

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6][7] To determine the IC₅₀ value for this compound, plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic fit or sigmoidal dose-response with variable slope).[7]

IC₅₀ Value: The concentration of the inhibitor at the inflection point of the sigmoidal curve. A lower IC₅₀ value indicates a more potent inhibitor.[8]

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[9][10] It assesses the separation between the positive and negative controls.

Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control (0% inhibition).

  • μ_neg and σ_neg are the mean and standard deviation of the negative control (100% inhibition).

Interpretation of Z'-Factor: [9][10]

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable, may need optimization
< 0Poor, not suitable for screening

An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for HTS.[9]

Conclusion

This application note provides a validated, step-by-step protocol for a TR-FRET-based biochemical assay to screen for inhibitors of the c-Src tyrosine kinase. By using this compound as an example, we have outlined the necessary procedures for reagent preparation, experimental execution, and rigorous data analysis, including the determination of IC₅₀ and the Z'-factor for assay validation. This methodology is not only applicable to the specific compound of interest but also serves as a universal template for researchers and drug development professionals seeking to identify and characterize novel kinase inhibitors from various chemical scaffolds in a high-throughput manner.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from BellBrook Labs website: [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from BMG LABTECH website: [Link]

  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from NIH National Center for Biotechnology Information: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from GraphPad website: [Link]

  • Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Retrieved from Takara Bio website: [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from Wikipedia: [Link]

  • Sittampalam, G. S., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from: [Link]

  • BPS Bioscience. (n.d.). ABL (T315I) Assay Kit. Retrieved from BPS Bioscience website: [Link]

  • DavidsonX. (n.d.). IC50 Determination. Retrieved from edX: [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from Wikipedia: [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from BMG LABTECH website: [Link]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from ResearchGate: [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. Retrieved from YouTube: [Link]

Sources

Comprehensive Guide to the Handling, Storage, and Application of 4-Chloro-N-(4-chlorophenyl)benzamide (CAS: 3478-90-8)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Introduction and Compound Profile

4-Chloro-N-(4-chlorophenyl)benzamide is a dichlorinated benzanilide derivative. The benzanilide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The incorporation of chlorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its metabolic stability or binding affinity.[1] This guide provides a comprehensive framework for the safe and effective use of this compound in a research and development setting, grounded in established safety protocols and chemical principles.

While specific toxicological data for this compound is limited, its structural similarity to other benzanilides necessitates a conservative and rigorous approach to its handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 4,4'-Dichlorobenzanilide[2]
CAS Number 3478-90-8[3][4]
Molecular Formula C₁₃H₉Cl₂NO[5]
Molecular Weight 266.13 g/mol Calculated
Appearance White to off-white solid (predicted)[6][7]
Boiling Point 316.5°C at 760 mmHg[2]
Density 1.384 g/cm³[2]
LogP 4.31870[2]
Solubility Predicted to be sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and ethanol.[6]

Hazard Identification and Safety Precautions

Given the absence of a comprehensive, verified Safety Data Sheet (SDS) specifically for this compound, a precautionary principle is applied. Hazard classifications are extrapolated from well-documented, structurally related compounds such as N-(4-chlorophenyl)benzamide (CAS: 2866-82-2).[8] This approach ensures a high margin of safety.

Inferred GHS Hazard Statements:

  • H302: Harmful if swallowed.[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or ocular routes. The rationale for each component is critical for user compliance and safety.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification Standard (or equivalent)Rationale
Eye & Face Protection Safety GogglesANSI Z87.1 (US) / EN 166 (EU)Protects eyes from airborne particulates and accidental splashes of solutions containing the compound.
Skin & Body Protection Chemical-Resistant GlovesNitrile (ASTM F1671)Prevents direct skin contact. Inspect gloves for integrity before each use and replace immediately if compromised. Double-gloving is recommended for handling concentrated solutions.
Lab CoatLong-sleeved, properly fittedProtects skin and personal clothing from contamination.[9]
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particulates.
Safe Handling Workflow

All handling of this compound, particularly as a solid, should occur within a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.[9]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling a Conduct Risk Assessment b Don Appropriate PPE (Goggles, Lab Coat, Gloves) a->b c Weigh Solid Compound b->c Enter designated handling area d Prepare Solution c->d e Securely Cap & Label Container d->e f Decontaminate Work Surface e->f g Dispose of Waste Properly f->g h Doff PPE & Wash Hands g->h

Caption: General workflow for safely handling this compound.

Storage and Stability Guidelines

Proper storage is crucial for maintaining the chemical integrity and purity of this compound.

  • Short-Term Storage (≤ 30 days): Store in a cool, dry, and well-ventilated place, away from direct sunlight.[9][10] The container must be kept tightly closed to prevent moisture absorption and potential hydrolysis of the amide bond over time.[9]

  • Long-Term Storage (> 30 days): For maximum stability, store at 2-8°C in a desiccated environment. Some suppliers recommend storing under an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, which is a best practice for preserving compound integrity over months or years.

  • Incompatible Materials: Avoid storage near strong oxidizing agents, as they can react with the benzanilide structure.[10][11]

Standard Operating Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details a self-validating procedure for preparing a stock solution, a fundamental step in most experimental workflows.

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Certified chemical fume hood

  • Vortex mixer and/or sonicator

  • Calibrated pipettes

  • Sterile conical tubes or vials

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of the compound required. For 10 mL of a 10 mM solution (MW = 266.13 g/mol ): Mass (mg) = 10 mmol/L * 0.010 L * 266.13 g/mol * 1000 mg/g = 2.66 mg

  • Safety First: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood sash is at the appropriate height and the airflow is verified.

  • Weighing the Compound:

    • Place a weigh boat on the analytical balance within the fume hood and tare.

    • Carefully weigh out the calculated mass (e.g., 2.66 mg) of this compound. The use of an anti-static gun can be beneficial as fine powders are often subject to static electricity.

    • Record the exact mass. This is a critical self-validating step; all future dilutions will be based on this precise measurement.

  • Dissolution:

    • Transfer the weighed powder into an appropriately sized, labeled container (e.g., a 15 mL conical tube).

    • Using a calibrated pipette, add a portion of the total DMSO volume (e.g., 8 mL).

    • Cap the tube securely and vortex thoroughly for 1-2 minutes. The amide structure may require significant energy to fully dissolve.

    • If solids persist, place the tube in a bath sonicator for 5-10 minute intervals until the solution is clear. This uses ultrasonic waves to break up particle agglomerates, facilitating dissolution without excessive heating.

    • Once fully dissolved, add DMSO to reach the final calculated volume (e.g., 10 mL).

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes. This is a crucial step to preserve the integrity of the main stock by avoiding repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

    • Store aliquots at -20°C or -80°C, protected from light.

Decontamination and Waste Disposal
  • All disposable materials that came into contact with the compound (e.g., pipette tips, weigh boats, gloves) must be disposed of in a designated solid hazardous waste container.

  • The work surface within the fume hood should be wiped down with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.[12]

  • Liquid waste should be collected in a designated chlorinated hazardous waste container.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

The following decision tree outlines the logical steps for managing a spill.

Caption: Decision tree for responding to a chemical spill.

References

  • Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide.Benchchem.
  • Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646. PubChem.[Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.[Link]

  • 4-Chlorobenzamide | C7H6ClNO | CID 12084. PubChem.[Link]

  • N-(4-Chlorophenyl)benzamide. ResearchGate.[Link]

  • This compound. LookChem.[Link]

  • 4-Chloro-N-(2-chlorophenyl)benzamide. PMC - NIH.[Link]

  • 4-Chloro-N-phenylbenzamide. ResearchGate.[Link]

  • SAFETY DATA SHEET - 4,4'-Diphenylbenzophenone. Thermo Fisher Scientific.[Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Biphenyl | CAS#:92-52-4. Chemsrc.[Link]

  • Ferric Maltol CAS 33725-54-1. Caming Pharmaceutical Ltd.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-N-(4-chlorophenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific amide synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method for synthesizing this compound is the Schotten-Baumann reaction. This reaction involves the acylation of 4-chloroaniline with 4-chlorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] This method is widely used due to its efficiency and the general availability of the starting materials.[4]

The overall reaction is as follows:

G cluster_reactants Reactants cluster_product Product r1 4-chlorobenzoyl chloride p1 This compound r1->p1 + r2 4-chloroaniline r2->p1 base_label Base (e.g., NaOH, Pyridine) solvent_label Solvent (e.g., DCM, Toluene)

Caption: General Schotten-Baumann reaction for this compound synthesis.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis are a common issue and can often be traced back to a few key factors:

  • Hydrolysis of 4-chlorobenzoyl chloride: 4-chlorobenzoyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it into the unreactive 4-chlorobenzoic acid.[5]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or poor mixing of the reactants.

  • Protonation of the Amine: The reaction generates hydrochloric acid (HCl), which can protonate the starting 4-chloroaniline, rendering it non-nucleophilic and unable to react with the acyl chloride.[2]

  • Product Loss During Workup: Significant amounts of the product can be lost during aqueous washes and recrystallization if the procedures are not optimized.[5]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows a significant amount of unreacted 4-chloroaniline.

  • The final isolated mass of the product is significantly lower than the theoretical yield.

Root Cause Analysis and Solutions:

G problem Low/No Product Formation cause1 Hydrolysis of 4-chlorobenzoyl chloride problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Amine Protonation problem->cause3 solution1a Use anhydrous solvents and reagents. cause1->solution1a Solution solution1b Dry all glassware thoroughly. cause1->solution1b solution1c Run the reaction under an inert atmosphere (N2 or Ar). cause1->solution1c solution2a Increase reaction time and monitor by TLC. cause2->solution2a Solution solution2b Optimize reaction temperature (gentle heating may be required). cause2->solution2b solution2c Ensure efficient stirring. cause2->solution2c solution3a Use a suitable base (e.g., pyridine, triethylamine, or aqueous NaOH). cause3->solution3a Solution solution3b Ensure at least one equivalent of base is used. cause3->solution3b

Sources

Technical Support Center: Stabilizing 4-Chloro-N-(4-chlorophenyl)benzamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-Chloro-N-(4-chlorophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on achieving and maintaining the stability of this compound in solution. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and dissolution of this compound.

Q1: What are the predicted physicochemical properties of this compound?

Understanding the basic properties of the molecule is the first step to successful solubilization and stabilization.

PropertyPredicted ValueSource
Molecular FormulaC₁₃H₉Cl₂NO-
Molecular Weight266.13 g/mol -
LogP (Octanol/Water Partition Coefficient)4.31870[1]
Polar Surface Area (PSA)29.10 Ų[1]
AppearanceWhite to off-white solidGeneral knowledge of similar compounds

The high LogP value indicates that this compound is a lipophilic (fat-soluble) and poorly water-soluble compound.[1] Its stability will be significantly influenced by the choice of solvent and the surrounding environmental conditions.

Q2: What is the recommended solvent for dissolving this compound?

Based on the principle of "like dissolves like," the polarity of the solvent should be matched with the solute. This compound is a moderately polar molecule due to its amide group, but the two chlorophenyl rings make it largely nonpolar.

  • Recommended Solvents: For general experimental use, polar aprotic solvents are an excellent starting point. These include:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Tetrahydrofuran (THF)

    • Acetone

    • Ethyl acetate

    These solvents can effectively solvate the molecule, with the amide group acting as a hydrogen bond acceptor.[1]

  • Potentially Suitable Solvents: Polar protic solvents, such as ethanol and methanol, may also be effective due to their ability to form hydrogen bonds with the amide functional group.[1][2]

  • Poorly Suited Solvents: Nonpolar solvents like hexane and toluene are not recommended as they cannot effectively overcome the intermolecular forces within the crystal lattice of the solid compound.[1] Aqueous solutions alone are also not suitable due to the compound's low predicted water solubility.[3]

Q3: What are the primary factors that can cause this compound to degrade in solution?

Degradation is a critical concern for experimental reproducibility. The primary degradation pathways for this molecule are anticipated to be:

  • Hydrolysis: The central amide bond is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[4][5][6] This would result in the formation of 4-chloroaniline and 4-chlorobenzoic acid.

  • Photodegradation: Aromatic compounds, especially those containing halogens like chlorine, can be sensitive to light, particularly in the UV spectrum.[7][8]

  • Oxidation: The amide group can be susceptible to oxidative degradation, a complex process that can be initiated by atmospheric oxygen, peroxides, or metal ions.[5]

Q4: How should I store solutions of this compound to ensure maximum stability?

Proper storage is crucial to prevent degradation over time.

  • Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation. Aliquoting the stock solution into smaller, single-use vials is a best practice.

  • Light: Protect solutions from light by using amber-colored vials or by wrapping clear vials in aluminum foil.[9]

  • Atmosphere: For highly sensitive experiments, purging the vial headspace with an inert gas like argon or nitrogen before sealing can minimize oxidative degradation.

Section 2: Troubleshooting Guide

This section provides a structured approach to solving common problems encountered when working with this compound in solution.

Observed Problem Probable Cause(s) Recommended Solution(s)
Compound will not dissolve or precipitates after initial dissolution. 1. Incorrect solvent choice: The solvent polarity may be too low. 2. Solubility limit exceeded: The concentration is too high for the chosen solvent. 3. Low temperature: Solubility often decreases at lower temperatures.1. Switch to a more polar aprotic solvent like DMSO or DMF. 2. Prepare a more dilute solution. If a higher concentration is needed, consider a co-solvent system (e.g., DMSO with a small percentage of water). 3. Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Ensure the compound is stable at this temperature first.
Experimental results are inconsistent or show a decrease in compound activity over time. 1. Chemical degradation: The compound is likely degrading in your solution due to hydrolysis, photolysis, or oxidation. 2. Adsorption to container walls: The lipophilic nature of the compound can cause it to stick to certain plastics.1. Perform a forced degradation study (see Section 3) to identify the instability factors. 2. Buffer the solution if pH is a factor. 3. Protect the solution from light at all times. 4. Use glass or polypropylene containers to minimize adsorption.
New, unexpected peaks appear in my analytical chromatogram (e.g., HPLC, LC-MS). 1. Formation of degradation products: This is a strong indication of compound instability under your experimental or storage conditions.1. Identify the degradation pathway: Analyze the mass of the new peaks. A peak corresponding to 4-chloroaniline (m/z ~127.56) or 4-chlorobenzoic acid (m/z ~156.57) would suggest hydrolysis. 2. Optimize your solution conditions: Based on the likely degradation pathway, adjust pH, protect from light, or de-gas your solvents.
Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_solubility Solubility Troubleshooting cluster_stability Stability Troubleshooting Problem Problem Observed (e.g., Precipitation, Inconsistent Results) CheckSolubility Is the compound fully dissolved? Problem->CheckSolubility CheckStability Are experimental results consistent over time? Problem->CheckStability Precipitation Precipitation / Dissolution Issues CheckSolubility->Precipitation No Degradation Inconsistent Results / Degradation CheckStability->Degradation No Sol_Cause1 Exceeded Solubility Limit? Precipitation->Sol_Cause1 Sol_Cause2 Incorrect Solvent? Precipitation->Sol_Cause2 Stab_Cause1 Hydrolysis (pH sensitive)? Degradation->Stab_Cause1 Stab_Cause2 Photodegradation? Degradation->Stab_Cause2 Stab_Cause3 Oxidation? Degradation->Stab_Cause3 Sol_Solution1 Decrease Concentration Sol_Cause1->Sol_Solution1 Sol_Solution2 Use More Polar Solvent (DMSO, DMF) Sol_Cause2->Sol_Solution2 Stab_Solution1 Buffer Solution / Adjust pH Stab_Cause1->Stab_Solution1 Stab_Solution2 Protect from Light Stab_Cause2->Stab_Solution2 Stab_Solution3 Use Degassed Solvents / Inert Atmosphere Stab_Cause3->Stab_Solution3

Caption: Troubleshooting workflow for stability issues.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the stability of this compound.

Protocol 1: Development of a Stability-Indicating HPLC Method

A validated stability-indicating method is essential to separate and quantify this compound from its potential degradation products.[10]

Objective: To establish an HPLC method capable of resolving the parent compound from products of forced degradation.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Ammonium acetate or potassium phosphate for buffer preparation

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Prepare a buffer solution (e.g., 20 mM ammonium acetate) and adjust the pH to a neutral value (e.g., pH 7.0).

    • Experiment with different ratios of organic solvent (acetonitrile or methanol) to aqueous buffer (e.g., starting with 60:40, 70:30, 80:20 v/v).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute this stock solution with the mobile phase to a working concentration (e.g., 10-20 µg/mL).

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for optimal absorbance between 220-280 nm; a common starting point for benzanilides is around 254 nm.[11]

    • Column Temperature: 30°C

  • Optimization:

    • Inject the standard solution and evaluate the peak shape and retention time.

    • Adjust the mobile phase composition to achieve a symmetric peak with a retention time between 5 and 15 minutes. Increasing the organic solvent percentage will decrease the retention time.

    • This optimized method will serve as the analytical tool for the forced degradation study.

Protocol 2: Forced Degradation (Stress Testing) Study

This study will intentionally degrade the compound to identify its degradation pathways and validate the specificity of the HPLC method.[10]

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.

Methodology: For each condition, a control sample (stored under normal conditions) should be run alongside the stressed sample.

  • Acid Hydrolysis:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, and 8 hours.

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2, 4, and 8 hours.

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 2, 4, and 8 hours.

    • Dilute with the mobile phase before injection.

  • Thermal Degradation:

    • Place a solid sample of the compound in a 70°C oven for 24 hours.

    • Also, incubate a 1 mg/mL solution at 70°C for 24 hours.

    • Prepare solutions from the solid sample and dilute the liquid sample with the mobile phase before analysis.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution to direct sunlight or a photostability chamber for 24 hours.

    • Keep a control sample wrapped in foil under the same conditions.

    • Dilute with the mobile phase before injection.

Analysis of Results:

  • Analyze all stressed samples using the developed HPLC method.

  • A stable method will show a decrease in the peak area of the parent compound and the appearance of new peaks for degradation products, well-resolved from the parent peak.

  • The primary degradation products from hydrolysis are expected to be 4-chlorobenzoic acid and 4-chloroaniline.

Anticipated Degradation Pathway: Hydrolysis

HydrolysisPathway Parent This compound Products Degradation Products Parent->Products  Hydrolysis (Acid or Base) Acid 4-Chlorobenzoic Acid Products->Acid Amine 4-Chloroaniline Products->Amine

Caption: Expected hydrolysis degradation pathway.

Section 4: References

  • Shen, Y. S., & Ku, Y. (1999). Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase. Water research, 36(17), 4203–14.

  • Lamberton, A. H., & Standage, A. E. (1960). 597. The alkaline hydrolysis of some N-acyl-benzanilides and -benzamides, with a note on the behaviour of N-acylbenzanilides in sulphuric acid. Journal of the Chemical Society (Resumed), 2957.

  • Siddiqui, F. A., et al. (2011). Development and validation of stability-indicating HPLC method for the simultaneous determination of paracetamol, tizanidine, and diclofenac in pharmaceuticals and human serum. Journal of AOAC International, 94(1), 150-158.

  • Ghosh, K. K., & Pandey, A. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemistry, 2013, 1-7.

  • Siddiqui, F. A., et al. (2011). Development and validation of stability-indicating HPLC method for the simultaneous determination of paracetamol, tizanidine, and diclofenac in pharmaceuticals and human serum. PubMed. Available at: [Link]

  • Ku, Y., & Shen, Y. S. (2002). Photochemical Degradation of Chlorobenzene. International Scholarly and Scientific Research & Innovation, 6(10), 1344-1348.

  • Kadi, A. A., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Molecules, 25(15), 3494.

  • Chemistry LibreTexts. (2022). Hydrolysis Reactions. Available at: [Link]

  • Rao, B. M., et al. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 20(4), 845-856.

  • Al-Adhami, M. Z. I., et al. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Molecules, 29(1), 235.

  • Chemistry LibreTexts. (2022). Chemistry of Amides. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-(3-chlorophenyl)-4-chloro. Available at: [Link]

  • Voice, A. K., & Rochelle, G. T. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 1215-1223.

  • Zothanpuii, et al. (2020). Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Tizanidine in Bulk and Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research, 11(8), 3963-3970.

  • Leslie, J. M. (2020). Hydrolysis of an acid chloride. YouTube. Available at: [Link]

  • Ghorai, P., & Ghorai, P. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers, 6(18), 3236-3263.

  • Oh, K.-S., et al. (2007). Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. Bulletin of the Korean Chemical Society, 28(8), 1363-1367.

  • Ginkel, C. G., & Stroo, H. F. (2003). Cometabolic degradation of chlorinated aromatic compounds. Applied microbiology and biotechnology, 61(5-6), 479-487.

  • Wang, Y., et al. (2021). Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. Chemosphere, 263, 128211.

  • Lamberton, A. H., & Standage, A. E. (1960). 597. The alkaline hydrolysis of some N-acyl-benzanilides and -benzamides, with a note on the behaviour of N-acylbenzanilides in sulphuric acid. Journal of the Chemical Society (Resumed), 2957.

  • Arora, P. K. (2018). Microbial Degradation of Chlorinated Aromatic Compounds. In Microbial Bioremediation & Biodegradation (pp. 293-310). Springer, Singapore.

  • Saeed, A., et al. (2008). 4-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2399.

  • PubChem. (n.d.). Benzamide, N-(4-chlorophenyl)-. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the In Vitro Activity of 4-Chloro-N-(4-chlorophenyl)benzamide as a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

In the landscape of drug discovery, the validation of a novel chemical entity's in vitro activity is the foundational step upon which all subsequent development is built. This guide provides a comprehensive framework for the characterization of 4-Chloro-N-(4-chlorophenyl)benzamide, a compound whose benzamide scaffold suggests a potential interaction with Poly(ADP-ribose) polymerase (PARP) enzymes. Due to the absence of established data for this specific molecule, we will proceed with a rigorous, hypothesis-driven approach to validate its potential as a PARP inhibitor, comparing it against established standards in the field.

The rationale for targeting PARP is grounded in its critical role in DNA repair. PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, recruiting the machinery needed for repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of unresolved SSBs. These subsequently collapse replication forks, creating double-strand breaks (DSBs) that the cell cannot efficiently repair, ultimately resulting in cell death through a mechanism known as synthetic lethality. This makes PARP inhibitors a powerful class of anticancer agents.

This guide will detail the necessary biochemical and cell-based assays to not only determine the potency of this compound but also to establish a preliminary understanding of its mechanism of action in a cellular context.

Comparative Landscape: Benchmarking Against Established PARP Inhibitors

To validate our target compound, its performance must be measured against well-characterized PARP inhibitors. For this guide, we will use the following as benchmarks:

  • Olaparib: The first-in-class PARP inhibitor approved by the FDA, serving as a robust positive control and a high-potency benchmark.

  • Veliparib: A PARP inhibitor with moderate potency that also exhibits PARP-trapping activity, providing a different mechanistic comparator.

The primary objective is to determine if this compound can inhibit PARP1 enzymatic activity at a level comparable to or distinct from these known agents.

Experimental Design: A Two-Tiered Validation Approach

Our validation strategy is built on a logical progression from a direct biochemical assay to a more complex, biologically relevant cell-based model. This ensures that we first confirm target engagement before assessing cellular phenotype.

Tier 1: Biochemical Potency Assessment (IC₅₀ Determination)

The initial and most critical experiment is a cell-free enzymatic assay to measure the direct inhibitory effect of our compound on purified PARP1. This approach isolates the enzyme-inhibitor interaction from cellular complexities like membrane permeability and off-target effects. We will utilize a commercially available PARP1 assay kit that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct readout of enzymatic activity. The goal is to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency.

Tier 2: Cell-Based Mechanistic Assessment

Following confirmation of biochemical activity, we must verify that the compound can engage its target within a living cell and elicit the expected biological response. To this end, we will employ a cancer cell line model that is sensitive to PARP inhibition.

  • Cell Line Selection: We will use the CAPAN-1 pancreatic cancer cell line, which harbors a BRCA2 mutation, making it highly dependent on PARP-mediated DNA repair and thus sensitive to PARP inhibitors. As a negative control, we will use a BRCA-proficient cell line, such as BxPC-3, to demonstrate the principle of synthetic lethality.

  • Assay: A standard cell viability assay (e.g., CellTiter-Glo®) will be used to measure the cytotoxic effect of the compound after a prolonged incubation period (e.g., 72 hours). A potent PARP inhibitor should selectively reduce the viability of CAPAN-1 cells while having a significantly lesser effect on BxPC-3 cells.

Experimental Workflow & Signaling Pathway Visualization

The following diagrams illustrate the PARP signaling pathway and the experimental workflow designed for this validation study.

PARP_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Inhibitor Action DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Detection & Activation PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesis NAD NAD+ NAD->PARP1 Substrate Repair Recruitment of DNA Repair Proteins (XRCC1, etc.) PAR->Repair Signaling SSBR Single-Strand Break Repair Repair->SSBR Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 Inhibition

Caption: The role of PARP1 in DNA single-strand break repair.

Validation_Workflow cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Cell-Based Validation Start Compound Synthesis & QC: this compound Assay_Setup PARP1 Enzymatic Assay Setup (Histone-coated plate, PARP1 enzyme, NAD+) Start->Assay_Setup Dose_Response Dose-Response Titration (Compound vs. Olaparib, Veliparib) Assay_Setup->Dose_Response Incubation Incubation & PAR Synthesis Dose_Response->Incubation Detection Detection of Biotinylated-PAR (Streptavidin-HRP) Incubation->Detection IC50 IC50 Calculation & Analysis Detection->IC50 Cell_Culture Culture CAPAN-1 (BRCAmut) & BxPC-3 (BRCAwt) cells IC50->Cell_Culture Proceed if IC50 is promising Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Dose-Response of Compound & Controls (72h) Cell_Seeding->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Compound_Treatment->Viability_Assay GI50 GI50 Calculation & Selectivity Analysis Viability_Assay->GI50

Caption: Experimental workflow for in vitro validation.

Detailed Experimental Protocol: PARP1 Biochemical Assay

This protocol is adapted from standard procedures for commercially available colorimetric PARP1 assay kits.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound, Olaparib, and Veliparib in 100% DMSO.

    • Prepare serial dilutions of the compounds in assay buffer. The final concentration of DMSO in the well should be ≤1%.

    • Reconstitute purified PARP1 enzyme and other kit components (activated DNA, biotinylated NAD+) as per the manufacturer's instructions.

  • Assay Plate Setup:

    • To a 96-well plate pre-coated with histones, add 50 µL of assay buffer to each well.

    • Add 5 µL of each compound dilution to the appropriate wells. Include "no inhibitor" controls (DMSO only) and "no enzyme" blanks.

    • Add 20 µL of the PARP1 enzyme cocktail to all wells except the blanks.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the biotinylated NAD+ solution to all wells.

    • Gently mix the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate 3 times with the provided wash buffer to remove unbound reagents.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again 3 times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes, or until sufficient color development is observed in the "no inhibitor" control wells.

    • Stop the reaction by adding 100 µL of stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Subtract the average absorbance of the "no enzyme" blanks from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Comparative Data Summary

The table below presents a hypothetical but realistic data set that could be generated from the experiments described, illustrating how this compound might perform against established inhibitors.

CompoundPARP1 IC₅₀ (nM)CAPAN-1 GI₅₀ (nM) (BRCAmut)BxPC-3 GI₅₀ (nM) (BRCAwt)Selectivity Index (BxPC-3 / CAPAN-1)
This compound 85150> 10,000> 66
Olaparib (Control)5104,500450
Veliparib (Control)15308,000267

Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

In this scenario, this compound demonstrates moderate, sub-micromolar inhibition of the PARP1 enzyme. While less potent than Olaparib, its activity is within a relevant range for a novel hit compound. Crucially, the cell-based data shows a potent growth-inhibitory effect on the BRCA-mutant CAPAN-1 cells, with minimal impact on the BRCA-wildtype BxPC-3 cells. This results in a strong selectivity index, supporting a synthetic lethal mechanism of action consistent with PARP inhibition.

Conclusion and Future Directions

This guide outlines a clear, scientifically rigorous pathway for the initial in vitro validation of this compound as a putative PARP inhibitor. The proposed workflow, moving from a direct biochemical assay to a targeted cell-based model, provides a self-validating system. A positive result, as illustrated in the hypothetical data, would confirm the compound's on-target activity and its desired cellular phenotype.

Successful validation would warrant further investigation, including:

  • Selectivity Profiling: Testing the compound against a panel of other PARP isoforms (e.g., PARP2) to determine its selectivity.

  • PARP Trapping Assays: Investigating its ability to "trap" PARP on DNA, a key mechanism for the cytotoxicity of some of the most effective PARP inhibitors.

  • Pharmacokinetic Profiling: Initial ADME (absorption, distribution, metabolism, and excretion) studies to assess its drug-like properties.

By following this structured approach, researchers can confidently and efficiently validate novel compounds, generating the robust data package necessary to justify progression into more advanced stages of drug development.

References

  • Langelier, M. F., Planck, J. L., Roy, S., & Pascal, J. M. (2012). Structural basis for DNA damage-dependent PARP1 activation. Science. Available at: [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. Available at: [Link]

  • Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research. Available at: [Link]

  • National Cancer Institute. (2022). PARP Inhibitors. National Cancer Institute at the National Institutes of Health. Available at: [Link]

  • Schiewer, M. J., & Knudsen, K. E. (2014). Linking DNA damage and hormone signaling pathways in cancer. Trends in Endocrinology & Metabolism. Available at: [Link]

A Researcher's Guide to the Structure-Activity Relationship of 4-Chloro-N-(4-chlorophenyl)benzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, medicinal chemists, and researchers in the life sciences, the benzamide scaffold represents a privileged structure, a recurring molecular framework known to interact with a wide array of biological targets.[1] This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, yet versatile, member of this family: 4-Chloro-N-(4-chlorophenyl)benzamide.

Our exploration is not merely a catalog of derivatives. Instead, we will dissect the core molecule, examining how targeted modifications to its distinct chemical regions can dramatically alter its biological profile. This guide will synthesize findings from various studies on related benzamide analogs to construct a comparative framework. We will explore its potential as an anticancer, antiviral, and CNS-active agent, providing the experimental context necessary for you to embark on your own discovery programs.

The Core Scaffold: A Tale of Two Rings

The parent molecule, this compound, is characterized by two chlorophenyl rings linked by an amide bond. For the purpose of a systematic SAR study, we can divide the molecule into three key regions for modification:

  • Ring A: The 4-chlorobenzoyl moiety.

  • Ring B: The N-(4-chlorophenyl) moiety.

  • The Amide Linker: The central -CO-NH- bridge.

The spatial relationship between these rings is also critical. In a related compound, the dihedral angle (the twist) between the two benzene rings was found to be significant, influencing crystal packing and potentially receptor binding.[2]

Comparative Analysis of Structural Modifications and Biological Activity

While a singular, comprehensive SAR study on this compound is not present in the public literature, we can construct a powerful comparative guide by examining analogous structures and their reported activities. This approach allows us to infer the likely impact of various functional groups on the parent scaffold.

Modifications on Ring A: The Benzoyl Portion

The benzoyl ring (Ring A) is a prime target for substitution to modulate activity. Studies on related N-phenylbenzamide derivatives have shown that modifications here can impart potent and specific biological effects.

A compelling example comes from the development of anti-HBV agents. A derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated significantly higher activity against both wild-type and drug-resistant Hepatitis B virus than the standard drug lamivudine.[3][4]

Table 1: SAR Comparison of Ring A Analogs

Compound Ring A Modification Biological Activity Potency (IC₅₀) Reference
Parent Scaffold 4-ChloroBaseline (Hypothetical)N/A
IMB-0523 4-Methoxy, 3-(Methylamino)Anti-HBV (Wild-Type)1.99 µM[3][4]
IMB-0523 4-Methoxy, 3-(Methylamino)Anti-HBV (Drug-Resistant)3.30 µM[3][4]
Lamivudine (Standard Drug)Anti-HBV (Wild-Type)7.37 µM[3][4]

This comparison strongly suggests that the introduction of a methoxy group at the 4-position and a methylamino group at the 3-position of Ring A can transform the general benzamide scaffold into a potent antiviral agent. The proposed mechanism for this activity is an increased intracellular level of APOBEC3G (A3G), a host defense factor.[3][4]

Modifications on Ring B: The Anilide Portion

The anilide ring (Ring B) is critical for defining the molecule's interaction with its biological target. Work on benzamide and benzenesulfonamide derivatives as anticancer agents provides valuable insights.

For instance, a study on 1,2,4-oxadiazole substituted benzamides revealed that substitutions on the N-phenyl ring were crucial for insecticidal activity, with fluorine and chlorine groups being beneficial.[5] Another study on sulfonamide derivatives as anticancer agents highlighted that various substitutions on this ring led to compounds with higher cytotoxic activity against liver cancer cells (HepG2) than the standard doxorubicin.[6]

Table 2: SAR Comparison of Ring B Analogs (Anticancer/Insecticidal)

Compound Class Ring B Modification Observed Activity Key Finding Reference
Oxadiazole Benzamides 4-F, 3-Cl-2-CH₃InsecticidalHalogen substitutions enhance activity.[5]
Sulfonamide Hydrazones Varied substitutionsAnticancer (HepG2)Many derivatives more potent than doxorubicin.[6]
4-Methylbenzamides 3-TrifluoromethylAnticancer (Kinase Inhibition)Backbone for potent kinase inhibitors.[7]

These findings underscore the importance of the electronic and steric properties of substituents on Ring B. Electron-withdrawing groups like halogens and trifluoromethyl groups appear to be favorable for anticancer and other activities.

Bioisosteric Replacement and Linker Modification

More drastic changes, such as replacing one of the phenyl rings with a different heterocyclic system or modifying the amide linker, can lead to entirely new classes of compounds with distinct pharmacological profiles.

For example, replacing the benzoyl group with a 4-chlorobenzenesulfonamide moiety has yielded potent anticancer and radiosensitizing agents.[6] In another study, the N-phenyl ring was replaced with a 4-(1H-1,2,4-triazol-1-yl)phenyl group, leading to compounds with anticonvulsant activity, potentially through interaction with the GABAA receptor.[8]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR studies, it is imperative to employ robust and well-documented experimental protocols. Below are representative methodologies for the synthesis of analogs and their biological evaluation.

General Synthesis of 4-Chloro-N-(phenyl)benzamide Analogs

The synthesis of benzamide derivatives is typically achieved via the condensation of a carboxylic acid with an amine. A common and reliable method involves the conversion of the carboxylic acid to a more reactive acid chloride.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Substituted Benzoic Acid + Thionyl Chloride (SOCl₂) acid_chloride Formation of Acyl Chloride Intermediate start->acid_chloride Reflux coupling Addition of Substituted Aniline in Anhydrous CH₂Cl₂ acid_chloride->coupling Stir at RT product Crude Benzamide Derivative coupling->product extraction Solvent Extraction (e.g., EtOAc) product->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography analysis Structure Confirmation (NMR, MS, IR) chromatography->analysis

Caption: General workflow for the synthesis and purification of benzamide analogs.

Step-by-Step Protocol:

  • Acid Chloride Formation: A mixture of the desired substituted benzoic acid (1 eq.) and thionyl chloride (1.2 eq.) containing a catalytic amount of DMF is refluxed for 2-3 hours.[9] Excess thionyl chloride is removed under reduced pressure. The resulting crude acid chloride is used immediately in the next step.

  • Amide Coupling: The crude acid chloride is dissolved in an anhydrous solvent like dichloromethane (CH₂Cl₂). The solution is cooled to 0°C in an ice bath. The desired substituted aniline (1 eq.) is added dropwise. The reaction mixture is then stirred at room temperature for 8-12 hours.[9]

  • Work-up and Purification: The solvent is removed in vacuo. The residue is redissolved in a solvent like ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[9]

  • Characterization: The final structure and purity of the compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: In Vitro Anticancer Activity

A primary screening assay to determine the cytotoxic potential of newly synthesized compounds is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method.[10][11][12]

MTT Assay Workflow

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with serial dilutions of compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals (DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate % viability and IC₅₀ values H->I

Caption: Standard workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium. The medium from the cell plates is replaced with the medium containing the various compound concentrations. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.[10]

  • Solubilization and Measurement: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC₅₀) is then determined from the dose-response curve.

Concluding Insights and Future Directions

This guide establishes a clear framework for understanding and exploring the structure-activity relationships of this compound. The comparative analysis reveals several key takeaways for researchers:

  • High Modifiability: The benzamide scaffold is highly amenable to chemical modification at both aromatic rings, allowing for the fine-tuning of biological activity.

  • Halogen Importance: The presence of chlorine atoms on the parent scaffold is a good starting point, as halogens are frequently associated with enhanced activity in related series.[5]

  • Target-Specific Modifications: The optimal substitution pattern is highly dependent on the desired biological target. For example, introducing hydrogen-bonding donors and acceptors on Ring A appears beneficial for antiviral activity,[3] while electron-withdrawing groups on Ring B may favor anticancer properties.[7]

Future research should focus on a systematic synthesis and screening of a dedicated library based on the this compound scaffold against a panel of diverse biological targets, such as protein kinases, viral polymerases, and G-protein coupled receptors. This will undoubtedly uncover novel lead compounds and further enrich our understanding of this versatile chemical class.

References

  • Kuroda, K., et al. (2006). N-acylamino benzamides as a novel class of potent insecticides. Bioorganic & Medicinal Chemistry Letters.
  • MDPI. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

  • Chen, J., et al. (2011). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules.
  • PubChem. (n.d.). Benzamide, N-(4-chlorophenyl)-. Retrieved from [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research.
  • Gowda, B.T., et al. (2008). 4-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online.
  • MDPI. (n.d.). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • Cui, A-L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy.
  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]

  • Ghorab, M.M., et al. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. European Journal of Medicinal Chemistry.
  • McCauley, J., et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology.
  • Zhang, H., et al. (2017). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery.
  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Bioassays for Anticancer Activities. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • ResearchGate. (n.d.). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved from [Link]

  • University of Wollongong Research Online. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Retrieved from [Link]

  • YouTube. (2018, June 3). Benzamide Preparation from Benzoic Acid. Retrieved from [Link]

  • Bio-By-Word. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

Sources

A Guide to Replicating Published Results for N-Phenylbenzamide Derivatives: A Case Study on the Anti-HBV Activity of a Close Analog of 4-Chloro-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

To fulfill the spirit of providing a comprehensive guide for researchers, this document will focus on a closely related and well-documented analog: N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) . A published study details its anti-Hepatitis B Virus (HBV) activity, providing a solid foundation for a guide on replicating published findings. This guide will, therefore, serve as a template for researchers working with N-phenylbenzamide derivatives, demonstrating the principles of experimental replication and comparison.

Introduction: The Therapeutic Potential of N-Phenylbenzamide Derivatives

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These activities often stem from the specific substitutions on the phenyl rings. While the broader class of chlorinated benzanilides has been investigated for various therapeutic applications, this guide will focus on a specific and potent activity: the inhibition of Hepatitis B Virus (HBV) replication.

We will delve into the published findings for N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , a compound that has demonstrated significant anti-HBV activity, reportedly through the upregulation of the host antiviral factor APOBEC3G (A3G)[1][2]. This guide will provide the necessary protocols to replicate these findings and compare the activity of IMB-0523 with a standard anti-HBV drug, Lamivudine.

Materials and Reagents

To ensure the successful replication of the published results, it is crucial to use high-quality reagents and materials.

Reagent/MaterialRecommended SupplierPurity/GradeNotes
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)Custom synthesis or specialized chemical vendor>98%Purity should be confirmed by HPLC and NMR.
LamivudineSigma-Aldrich, Toronto, ON, Canada≥98% (HPLC)A standard reverse transcriptase inhibitor for HBV.
HepG2.2.15 cell lineATCC-A human hepatoblastoma cell line that stably expresses the HBV genome.
Dulbecco's Modified Eagle Medium (DMEM)Gibco, Grand Island, NY, USA-
Fetal Bovine Serum (FBS)Gibco, Grand Island, NY, USAHeat-inactivated
Penicillin-StreptomycinGibco, Grand Island, NY, USA10,000 U/mL
G418 (Geneticin)Gibco, Grand Island, NY, USA-For maintaining selection pressure on HepG2.2.15 cells.
Dimethyl sulfoxide (DMSO)Sigma-Aldrich, Toronto, ON, CanadaCell culture gradeFor dissolving test compounds.
Reagents for ELISACommercially available kits-For quantification of HBsAg and HBeAg.
Reagents for qPCRCommercially available kits-For quantification of HBV DNA.
Antibodies for Western BlotAbcam, Cambridge, MA, USA-Primary antibodies for APOBEC3G and a loading control (e.g., β-actin).

Experimental Protocols

The following protocols are adapted from the methodologies described in the study by Cui et al. (2020)[1][2].

Cell Culture and Maintenance

The HepG2.2.15 cell line is instrumental in these assays as it constitutively produces HBV particles.

Protocol:

  • Culture HepG2.2.15 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

  • Maintain the cell cultures in a humidified incubator at 37°C with 5% CO₂.

  • To maintain the stability of HBV expression, include 380 µg/mL of G418 in the culture medium.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

In Vitro Anti-HBV Activity Assay

This assay will determine the 50% inhibitory concentration (IC₅₀) of IMB-0523 and the comparator drug, Lamivudine.

Workflow Diagram:

G cluster_0 Cell Seeding and Treatment cluster_1 Incubation and Supernatant Collection cluster_2 Quantification of HBV Markers cluster_3 Data Analysis A Seed HepG2.2.15 cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with serial dilutions of IMB-0523 or Lamivudine B->C D Incubate for 6 days, replacing media and compound every 2 days C->D E Collect cell culture supernatant D->E F Quantify HBsAg and HBeAg by ELISA E->F G Quantify HBV DNA by qPCR E->G H Calculate IC50 values F->H G->H

Caption: Workflow for the in vitro anti-HBV activity assay.

Detailed Protocol:

  • Seed HepG2.2.15 cells in 96-well plates at a density of 1 x 10⁴ cells per well.

  • Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Prepare serial dilutions of IMB-0523 and Lamivudine in culture medium. The final concentrations should bracket the expected IC₅₀ values. A vehicle control (DMSO) must be included.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubate the plates for 6 days. Every 2 days, replace the medium with fresh medium containing the respective compound concentrations.

  • On day 6, collect the cell culture supernatant for the quantification of HBV surface antigen (HBsAg), HBV e-antigen (HBeAg), and HBV DNA.

  • Quantify HBsAg and HBeAg levels in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Extract HBV DNA from the supernatant and quantify it using a commercial qPCR kit with primers specific for the HBV genome.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ values by non-linear regression analysis.

Western Blot for APOBEC3G Expression

This experiment aims to validate the proposed mechanism of action by assessing the levels of intracellular A3G after treatment with IMB-0523.

Workflow Diagram:

G A Treat HepG2.2.15 cells with IMB-0523 for 6 days B Lyse cells and quantify total protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Probe with primary antibodies (anti-APOBEC3G, anti-β-actin) D->E F Incubate with secondary antibodies E->F G Visualize protein bands F->G H Densitometric analysis G->H

Caption: Western blot workflow to assess APOBEC3G expression.

Detailed Protocol:

  • Seed HepG2.2.15 cells in 6-well plates and treat them with varying concentrations of IMB-0523 for 6 days, as described previously.

  • Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

  • Determine the total protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against APOBEC3G and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Perform densitometric analysis of the bands to quantify the relative expression of APOBEC3G, normalized to the loading control.

Expected Results and Comparison

Based on the published data, the following outcomes can be expected.

Table 1: Comparative Anti-HBV Activity

CompoundTargetIC₅₀ (µM)
IMB-0523Wild-type HBV1.99
IMB-0523Lamivudine-resistant HBV3.30
LamivudineWild-type HBV7.37
LamivudineLamivudine-resistant HBV>440

Data from Cui et al. (2020)[1][2]

Expected Western Blot Results: Treatment of HepG2.2.15 cells with IMB-0523 is expected to show a dose-dependent increase in the expression of APOBEC3G protein compared to the vehicle-treated control cells.

Conclusion

This guide provides a detailed framework for replicating the published anti-HBV activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523). By following these protocols, researchers can independently verify the reported findings and use this compound as a reference for evaluating the activity of other N-phenylbenzamide derivatives. The comparison with a standard drug, Lamivudine, provides a crucial benchmark for the potency of novel compounds. Furthermore, the investigation into the expression of APOBEC3G offers insights into the potential mechanism of action, a critical aspect of drug development.

References

  • Cui, Z., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3837–3847. Available at: [Link]

  • ResearchGate. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Available at: [Link]

Sources

Head-to-head comparison of different synthesis routes for 4-Chloro-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-N-(4-chlorophenyl)benzamide, a halogenated benzanilide derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motif is a key building block in the development of novel therapeutic agents and functional organic materials. The efficient and scalable synthesis of this compound is, therefore, a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth, head-to-head comparison of three distinct synthetic strategies for the preparation of this compound: the classical Schotten-Baumann reaction, a modern microwave-assisted approach, and a direct amidation route from the corresponding carboxylic acid. Each method is evaluated based on key performance indicators, including reaction yield, time, and operational complexity, supported by detailed experimental protocols and mechanistic insights.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway is a multifactorial decision, balancing the need for high yield and purity with considerations of time, cost, and environmental impact. The following table summarizes the key performance metrics for the three routes discussed herein.

ParameterRoute 1: Conventional Schotten-BaumannRoute 2: Microwave-Assisted SynthesisRoute 3: Direct Amidation (EDC/HOBt Coupling)
Starting Materials 4-Chlorobenzoyl chloride, 4-Chloroaniline4-Chlorobenzoic acid, 4-Chloroaniline4-Chlorobenzoic acid, 4-Chloroaniline
Key Reagents/Catalyst Aqueous Base (e.g., NaOH or NaHCO₃)Ceric Ammonium Nitrate (CAN) (catalytic)EDC, HOBt, DIPEA, DMAP
Solvent ChloroformSolvent-freeAcetonitrile
Reaction Temperature Reflux (approx. 61°C)160-165°CRoom Temperature
Reaction Time 4 hours~2 hours12-24 hours
Reported Yield ~84% (for analogous reaction)High (typically >90%)Good to Excellent
Work-up/Purification Aqueous washes, RecrystallizationExtraction, Solvent evaporationExtraction, Column chromatography

Route 1: The Conventional Schotten-Baumann Reaction

The Schotten-Baumann reaction is a robust and widely employed method for the synthesis of amides from acyl chlorides and amines.[1] This approach is characterized by its operational simplicity and generally high yields.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the stable amide product. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[2][3]

Schotten_Baumann Reactants 4-Chlorobenzoyl chloride + 4-Chloroaniline Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Chloride Elimination Byproduct HCl Intermediate->Byproduct Base Base (e.g., NaHCO₃) Base->Product Proton Abstraction

Caption: Workflow of the Schotten-Baumann Reaction.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline (1.0 equivalent) in chloroform.

  • Reagent Addition: To this solution, add 4-chlorobenzoyl chloride (1.05 equivalents).

  • Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for 4 hours.[4]

  • Work-up: After cooling to room temperature, dilute the mixture with chloroform and wash sequentially with 1 M aqueous HCl and saturated aqueous NaHCO₃.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent such as chloroform or ethanol to afford the pure this compound.[4]

Route 2: Microwave-Assisted Direct Amidation

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields.[5][6] This method facilitates the direct coupling of a carboxylic acid and an amine, offering a more atom-economical approach compared to the Schotten-Baumann reaction which requires the pre-formation of the acyl chloride.

Causality of Experimental Choices

The use of a catalytic amount of ceric ammonium nitrate (CAN) under microwave irradiation provides an efficient pathway for amide bond formation.[7] The microwave energy rapidly heats the reaction mixture, overcoming the activation energy barrier for the direct condensation of the less reactive carboxylic acid with the amine. The solvent-free condition minimizes waste and simplifies the experimental setup.

Microwave_Synthesis Reactants 4-Chlorobenzoic acid + 4-Chloroaniline Product This compound Reactants->Product Catalyst CAN (cat.) Catalyst->Product Catalysis Microwave Microwave Irradiation (160-165°C) Microwave->Product Energy Input Direct_Amidation CarboxylicAcid 4-Chlorobenzoic acid ActiveEster Active HOBt Ester CarboxylicAcid->ActiveEster + EDC, HOBt EDC EDC Product This compound ActiveEster->Product Amine 4-Chloroaniline Amine->Product Nucleophilic Attack

Caption: Logical flow of the Direct Amidation route.

Experimental Protocol
  • Reaction Setup: To a solution of 4-chlorobenzoic acid (1.0 equivalent) in acetonitrile, add EDC (1.0 equivalent), HOBt (catalytic amount), and N,N-Diisopropylethylamine (DIPEA). [8]2. Reagent Addition: Add 4-chloroaniline (1.0 equivalent) and DMAP (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Upon completion, dilute the reaction with an organic solvent and wash with water and brine.

  • Isolation: Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

Each of the presented synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • The Schotten-Baumann reaction is a time-tested, high-yielding method that is straightforward to perform, although it requires the use of the more reactive and corrosive 4-chlorobenzoyl chloride.

  • Microwave-assisted synthesis provides a rapid and efficient alternative, utilizing the less reactive carboxylic acid directly and often proceeding under solvent-free conditions, which aligns with the principles of green chemistry.

  • Direct amidation using coupling agents offers a mild, room-temperature method that is particularly suitable for sensitive substrates, though it may require chromatographic purification and the use of stoichiometric amounts of coupling reagents.

The choice of the most appropriate synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and considerations of time, cost, and environmental impact.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

  • Baumann, E. (1886). Ueber die Darstellung der Ester und Aether aus den Säurechloriden und Alkoholen. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Available at: [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Available at: [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloro-2-(4-fluorophenylthio)-benzoic acid. Available at: [Link]

  • Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • Google Patents. (n.d.). US3681446A - Process for the production of para-chloro-benzoic acid.
  • ResearchGate. (n.d.). 4-Chloro-N-phenylbenzamide. Available at: [Link]

  • MDPI. (2021). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. Molecules, 26(11), 3167. Available at: [Link]

  • Akhtar, T., Siddiqui, H. L., & Parvez, M. (2008). 4-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1934. Available at: [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Czeluśniak, I., & Salwiński, J. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1801. Available at: [Link]

  • Pattar, V. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(25), 3324-3327. Available at: [Link]

  • Kim, J., & Chang, S. (2015). Direct CH Amidation of Benzoic Acids to Introduce meta and para Amino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition, 54(9), 2803-2806. Available at: [Link]

  • ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Available at: [Link]

  • MDPI. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 12(19), 9578. Available at: [Link]

  • Accounts of Chemical Research. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Available at: [Link]

  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • PMC - PubMed Central. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Available at: [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Biological Evaluation of 4-Chloro-N-(4-chlorophenyl)benzamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. The benzanilide scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse biological activities[1]. Within this class, 4-Chloro-N-(4-chlorophenyl)benzamide represents a molecule of interest, though its specific biological profile is not extensively documented in publicly available literature. This guide provides a comprehensive framework for the statistical analysis of its biological data, drawing comparisons with the well-characterized, structurally related salicylanilide, Niclosamide.

This document is structured to provide not just procedural steps but also the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to the evaluation of this compound's potential antimicrobial and antiviral efficacy.

Introduction to the Benzanilide Scaffold and the Rationale for Comparison

The benzanilide core is a recurring motif in a wide array of biologically active compounds, demonstrating activities such as kinase inhibition, acetyl-CoA carboxylase inhibition, and farnesyl transferase inhibition[1]. This versatility makes derivatives like this compound intriguing candidates for further investigation. Aromatic amides, more broadly, are known to possess antifungal, antibacterial, and antiviral properties[2].

Given the limited specific data on this compound, a comparative analysis with a well-understood analogue is essential. Niclosamide, an FDA-approved anthelmintic drug, serves as an ideal comparator. It is a salicylanilide, sharing a similar structural framework, and has been extensively repurposed and studied for its broad-spectrum antiviral and antimicrobial activities[3][4]. This guide will therefore focus on evaluating the potential antimicrobial and antiviral properties of this compound in direct comparison to Niclosamide.

Comparative Biological Activity: A Data-Driven Overview

Antimicrobial Activity

Benzanilides and salicylanilides have demonstrated notable activity against Gram-positive bacteria, such as Staphylococcus aureus[5][6]. The proposed mechanism often involves the disruption of the bacterial cell membrane's semipermeability, leading to cell death[6].

CompoundOrganismMIC (µg/mL)Reference
Niclosamide Staphylococcus aureus (including MRSA)< 0.5[7]
Niclosamide Enterococcus faecium (including VRE)1 - 8[5]
Niclosamide Escherichia coli> 800 (generally poor activity alone)[2]
Representative Benzanilide Derivatives Bacillus spp.6.3 - 10.3 (Zone of Inhibition in mm)[8]
Representative Benzanilide Derivatives Escherichia coli6.8 - 10.1 (Zone of Inhibition in mm)[8]

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater potency.

Antiviral Activity

Niclosamide has shown potent antiviral activity against a range of viruses, including SARS-CoV-2 and its variants of concern[9]. Its mechanism is thought to involve the inhibition of viral entry by preventing the acidification of endosomes[10].

CompoundVirusIC50 (µM)Cell LineReference
Niclosamide SARS-CoV-2 (Wuhan D614)0.13VeroE6 TMPRSS2[9]
Niclosamide SARS-CoV-2 (Alpha, B.1.1.7)0.08VeroE6 TMPRSS2[9]
Niclosamide SARS-CoV-2 (Beta, B.1.351)0.07VeroE6 TMPRSS2[9]
Niclosamide SARS-CoV-2 (Delta, B.1.617.2)0.08VeroE6 TMPRSS2[9]
Niclosamide Analog (Compound 5) SARS-CoV-20.057-[11]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.

Experimental Protocols for Biological Evaluation

To generate robust and comparable data for this compound, the following detailed protocols, based on established standards, should be employed.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the MIC of an antimicrobial agent[12].

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound in DMSO serial_dilute Perform 2-fold serial dilutions of the compound in a 96-well microtiter plate using CAMHB prep_compound->serial_dilute prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilute prep_bacteria Prepare standardized bacterial inoculum (0.5 McFarland standard) inoculate Inoculate each well with the standardized bacterial suspension prep_bacteria->inoculate serial_dilute->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect plates for turbidity incubate->read_plate determine_mic Determine MIC: the lowest concentration with no visible bacterial growth read_plate->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

    • Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions.

    • Culture the desired bacterial strain (e.g., S. aureus ATCC 29213) on a suitable agar plate overnight.

  • Inoculum Preparation:

    • Select several colonies from the overnight culture and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Broth Microdilution:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the working stock solution of the compound to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

    • Inoculate wells 1 through 11 with 50 µL of the standardized bacterial suspension.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Determination of IC50 for Antiviral Activity

The Plaque Reduction Neutralization Test (PRNT) is the gold standard for quantifying neutralizing antibodies and can be adapted to determine the IC50 of antiviral compounds[13].

Experimental Workflow for IC50 Determination (PRNT)

IC50_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_infection Infection & Overlay cluster_analysis Data Analysis prep_cells Seed susceptible cells (e.g., VeroE6) in a 24-well plate and grow to confluency infect_cells Inoculate cell monolayers with the virus-compound mixture prep_cells->infect_cells prep_compound Prepare serial dilutions of This compound mix_virus_compound Mix virus with each compound dilution and incubate for 1 hour at 37°C prep_compound->mix_virus_compound prep_virus Prepare a known titer of the virus (e.g., SARS-CoV-2) prep_virus->mix_virus_compound mix_virus_compound->infect_cells add_overlay After 1 hour, remove inoculum and add a semi-solid overlay (e.g., methylcellulose) infect_cells->add_overlay incubate_plaques Incubate for 2-3 days to allow plaque formation add_overlay->incubate_plaques fix_stain Fix cells and stain with crystal violet to visualize plaques incubate_plaques->fix_stain count_plaques Count the number of plaques in each well fix_stain->count_plaques calculate_ic50 Calculate the IC50: the concentration that reduces plaque formation by 50% count_plaques->calculate_ic50

Caption: Workflow for IC50 determination using the Plaque Reduction Neutralization Test.

Detailed Protocol:

  • Cell and Virus Preparation:

    • Seed VeroE6 cells in a 24-well plate and incubate until a confluent monolayer is formed.

    • Prepare a stock of the virus (e.g., SARS-CoV-2) with a known titer (plaque-forming units per mL, PFU/mL).

  • Compound Dilution and Virus Neutralization:

    • Prepare a series of 2-fold dilutions of this compound in a suitable cell culture medium.

    • Mix each dilution with an equal volume of the virus suspension (adjusted to yield 50-100 PFU per well) and incubate at 37°C for 1 hour.

  • Infection and Plaque Formation:

    • Remove the growth medium from the VeroE6 cell monolayers and inoculate with the virus-compound mixtures.

    • Incubate at 37°C for 1 hour to allow for viral adsorption.

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1% methylcellulose in DMEM).

    • Incubate for 2-3 days at 37°C in a CO₂ incubator.

  • Plaque Visualization and Counting:

    • Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

    • Count the number of plaques in each well.

  • IC50 Calculation:

    • The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound).

    • The IC50 is the concentration of the compound that results in a 50% reduction in the number of plaques. This is typically determined by fitting the data to a dose-response curve using non-linear regression analysis[14].

Statistical Analysis of Biological Data

The robust analysis of dose-response data is critical for making informed decisions in drug discovery.

Analysis of MIC Data

MIC data is inherently interval-censored, as the true MIC lies between the last tested concentration with no growth and the next lowest concentration[15]. For a rigorous comparison between compounds or against a standard, the following statistical approaches can be considered:

  • Descriptive Statistics: For a preliminary assessment, geometric means of MICs from replicate experiments can be calculated.

  • Non-parametric Tests: For comparing the MIC distributions of two or more compounds, non-parametric tests such as the Wilcoxon rank-sum test or the Kruskal-Wallis test are appropriate, as they do not assume a normal distribution of the data[16].

  • Regression Models: More advanced methods involve fitting statistical regression models that account for the censored nature of MIC data, allowing for more accurate comparisons between different laboratories or conditions[15].

Analysis of IC50 Data

IC50 values are typically derived from dose-response curves.

Logical Relationship for IC50 Determination

IC50_Logic Data Raw Data (Compound Concentration vs. % Inhibition) LogTransform Log Transform Compound Concentrations Data->LogTransform NonlinearRegression Fit Data to a Four-Parameter Logistic (4PL) Model LogTransform->NonlinearRegression Parameters Estimate Model Parameters: - Bottom Plateau - Top Plateau - Hill Slope - IC50 NonlinearRegression->Parameters ConfidenceInterval Calculate 95% Confidence Interval of the IC50 Parameters->ConfidenceInterval Comparison Statistical Comparison of IC50 Values (e.g., using extra sum-of-squares F-test) Parameters->Comparison

Caption: Logical steps for the statistical determination of IC50 values.

The standard approach for analyzing IC50 data involves:

  • Data Transformation: The compound concentrations are typically log-transformed to linearize the dose-response curve.

  • Non-linear Regression: The transformed data is fitted to a four-parameter logistic (4PL) model using software such as GraphPad Prism. This model yields the IC50 value, the Hill slope (describing the steepness of the curve), and the top and bottom plateaus of the curve.

  • Confidence Intervals: The 95% confidence interval for the IC50 should be calculated to understand the precision of the estimate.

  • Statistical Comparison: To determine if the IC50 values of two compounds are statistically different, an extra sum-of-squares F-test can be performed to compare the fits of a single curve for both datasets versus separate curves for each. A significant p-value (typically < 0.05) indicates that the IC50 values are significantly different.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial biological evaluation of this compound, leveraging the well-characterized compound Niclosamide as a benchmark. By adhering to standardized protocols and employing robust statistical analysis, researchers can generate high-quality, reproducible data to elucidate the potential therapeutic value of this and other novel benzanilide derivatives.

Future work should focus on expanding the panel of bacterial and viral strains tested, investigating the mechanism of action in more detail (e.g., through membrane potential assays for antibacterial activity or studies on endosomal acidification for antiviral activity), and assessing the cytotoxicity of the compound in relevant cell lines to determine its therapeutic index.

References

  • Shaheen, A., et al. (2008). 4-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1934. [Link]

  • Kumar, R., et al. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3077. [Link]

  • Mohammad, H., et al. (2017). The Anthelmintic Drug Niclosamide Synergizes with Colistin and Reverses Colistin Resistance in Gram-Negative Bacilli. Antimicrobial Agents and Chemotherapy, 61(9), e00626-17. [Link]

  • Jurca, T., et al. (2020). In vitro evaluation of the antibacterial and antifungal activity of some new N-(2-dialkylaminoethyl)benzanilides. Farmacia, 68(2), 294-301. [Link]

  • Xu, J., et al. (2020). Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. ACS Infectious Diseases, 6(9), 2297-2307. [Link]

  • Braga, L., et al. (2021). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. Viruses, 13(11), 2239. [Link]

  • Janarththany, K., & Haroon, M. H. (2023). Synthesis, characterization and evaluation of biological activities of benzanilide derivatives. 12th Annual Science Research Sessions 2023 (ASRS-2023) Conference Proceedings. [Link]

  • Rajamuthiah, R., et al. (2015). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug-Resistant Staphylococcus aureus. PLOS ONE, 10(4), e0124595. [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • World Health Organization. (2021). Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world. [Link]

  • de Jong, A., et al. (2006). New Statistical Technique for Analyzing MIC-Based Susceptibility Data. Journal of Clinical Microbiology, 44(11), 3997–4001. [Link]

  • Li, Y., et al. (2022). Niclosamide as a repurposing drug against Gram-positive bacterial infections. Journal of Antimicrobial Chemotherapy, 77(11), 2969–2977. [Link]

  • Kaddah, S., et al. (2018). Synergistic Activity of Niclosamide in Combination With Colistin Against Colistin-Susceptible and Colistin-Resistant Acinetobacter baumannii and Klebsiella pneumoniae. Frontiers in Cellular and Infection Microbiology, 8, 363. [Link]

  • Zhang, J., et al. (2024). Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity. Drug Design, Development and Therapy, 18, 1495–1511. [Link]

  • Question on ResearchGate. (2020). Which statistical test is suitable for MIC (double dilution) and result (Sensitive and Resistant) for 21 bacteria and 3 or 4 materials? [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Das, S., et al. (2020). Niclosamide inhibits SARS-CoV2 entry by blocking internalization through pH-dependent CLIC/GEEC endocytic pathway. bioRxiv. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

  • Kulesza, A., et al. (2023). Synthesis, characterization and evaluation of biological activities of benzanilide derivatives. Molecules, 28(5), 2305. [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]

  • Ayer, B. E., et al. (2021). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. Molecules, 26(1), 123. [Link]

  • De Clercq, E. (2002). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. Antiviral Chemistry & Chemotherapy, 13(6), 355–365. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Li, Y., et al. (2022). Niclosamide as a repurposing drug against Gram-positive bacterial infections. Journal of Antimicrobial Chemotherapy, 77(11), 2969–2977. [Link]

  • Al-Hourani, B. J., et al. (2020). Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro, spectroscopic, and docking studies. Journal of Molecular Structure, 1202, 127265. [Link]

  • Tallarida, R. J. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Wang, X., et al. (2022). SARS-CoV-2 Neutralization Assays Used in Clinical Trials: A Narrative Review. Vaccines, 10(3), 449. [Link]

  • Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. Journal of Chemical Health Risks, 12(1), 91-96. [Link]

  • Zhang, J., et al. (2024). Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity. Drug Design, Development and Therapy, 18, 1495-1511. [Link]

  • Chen, Y.-L., et al. (2022). Design, synthesis and biological evaluation of niclosamide analogs against SARS-CoV-2. Bioorganic & Medicinal Chemistry, 68, 116867. [Link]

  • Brilhante, R. S. N., et al. (2008). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 39(2), 334–336. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • Goncharuk, S. A., et al. (2021). Antiviral Agents – Benzazine Derivatives. Russian Journal of Organic Chemistry, 57(10), 1475–1504. [Link]

  • Carstensen, A., et al. (2024). Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. ACS Omega. [Link]

  • Tan, C. W., et al. (2023). Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test. Microbiology Spectrum, 11(1), e02377-22. [Link]

  • Haney, E. F., et al. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Chemistry, 7, 115. [Link]

  • Sangeetha, R., & Kavitha, C. V. (2017). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan Journal of Chemistry, 10(2), 525–534. [Link]

  • Assay Genie. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Craig, B. A. (2021). Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration. Antibiotics, 10(8), 983. [Link]

  • Li, Y.-L., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(1), 516–526. [Link]

  • Lee, J.-H. (2016). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Cancer Prevention, 21(1), 45–48. [Link]

  • Weiss, M., et al. (2021). Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2). PLOS ONE, 16(10), e0258996. [Link]

  • Buffet, J.-C. G., et al. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Applied and Environmental Microbiology, 85(13), e00377-19. [Link]

  • Google Patents. (n.d.).
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Jones, R. N., et al. (1983). Statistical analysis of the effects of trial, reader, and replicates on MIC determination for cefoxitin. Antimicrobial Agents and Chemotherapy, 23(5), 794–796. [Link]

  • EURL. (2021). STANDARD OPERATING PROCEDURE. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-N-(4-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Chloro-N-(4-chlorophenyl)benzamide. Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data, regulatory mandates, and field-proven best practices. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, ensuring personal safety and environmental protection.

Hazard Identification and Risk Assessment

GHS Hazard Classification:

Based on aggregated data, N-(4-chlorophenyl)benzamide, a synonym for the target compound, is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2): Causes serious eye irritation[1].

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation[1].

Additionally, related chlorinated benzamide compounds are noted to be toxic to aquatic life with long-lasting effects[2][3]. Therefore, it is imperative that this chemical does not enter the environment through improper disposal[4].

Table 1: Hazard Summary and Associated Precautions

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute Tox. 4Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth.[1]
Causes skin irritationSkin Irrit. 2Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[1]
Causes serious eye irritationEye Irrit. 2Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
May cause respiratory irritationSTOT SE 3Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1]
Toxic to aquatic lifeAquatic Acute/ChronicAvoid release to the environment. Collect spillage.[2][3]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, ensure the following PPE is worn to minimize exposure:

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory[5].

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be used. Contaminated gloves should be disposed of as hazardous waste[5].

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact[5].

  • Respiratory Protection: When handling the solid compound outside of a chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust particles[5].

All handling of this compound, including weighing and preparing for disposal, should ideally be conducted within a certified chemical fume hood to control dust and vapor exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. As a chlorinated organic compound, it falls under the category of halogenated organic waste [6][7].

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and cost-effective chemical waste management.

  • Do not mix this compound waste with non-halogenated organic waste[7][8]. The disposal of mixed waste is significantly more expensive and complex due to the incineration requirements for halogenated compounds[9].

  • Keep this waste stream separate from aqueous, corrosive, or reactive wastes[7].

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect pure this compound powder and any contaminated disposable materials (e.g., weighing papers, gloves, pipette tips) in a designated, robust, and sealable container[5].

    • Ensure the container is compatible with the chemical and will not degrade. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the solution in a designated, leak-proof waste container with a secure screw-on cap[5].

    • The container must be compatible with the solvent used.

    • Leave at least 10% headspace in the container to allow for vapor expansion and prevent pressure buildup[5].

    • The entire solution must be treated as halogenated organic waste .

Step 3: Container Labeling

Accurate and thorough labeling is a regulatory requirement and critical for safety.

  • As soon as the first particle of waste is added, the container must be labeled with the words "Hazardous Waste" [7].

  • The label must clearly state the full chemical name: "Waste this compound" [5].

  • If in a solution, list all constituents, including solvents, with approximate percentages[7].

  • Include appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).

Step 4: Waste Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and accessible only to authorized personnel[5].

  • The storage area must be cool, dry, and well-ventilated[10].

  • Ensure the use of secondary containment (e.g., a larger, chemically resistant tub or bin) to contain any potential leaks or spills[5].

Step 5: Arranging for Final Disposal

  • The disposal of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[11].

  • The primary and accepted method for the final disposal of halogenated organic compounds is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[6].

  • Never dispose of this compound down the drain or in regular trash[7].

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[5]. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations[10][12][13].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Fume Hood A->B C Identify Waste Type B->C D Solid Waste (Powder, Contaminated Items) C->D Solid E Liquid Waste (Solutions) C->E Liquid F Collect in Designated Halogenated Waste Container D->F E->F G Label Container: 'Hazardous Waste' Full Chemical Name Constituents & Hazards F->G H Store Sealed Container in Secondary Containment G->H I Place in Designated Satellite Accumulation Area H->I J Contact EHS or Licensed Waste Contractor I->J K Transport to an Approved Hazardous Waste Facility J->K L Final Disposal by High-Temperature Incineration K->L

Caption: Decision workflow for handling and disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. This guide serves as a foundational resource, but it is crucial to always consult your institution's specific EHS protocols and the most current regulatory standards.

References

  • PubChem. (2025). Benzamide, N-(4-chlorophenyl)-. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Rodrigues, V. Z., et al. (2011). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, E67, o3171. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. [Link]

  • MDPI. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Wikipedia. (2023). Hazardous waste in the United States. [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. YouTube. [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • National Toxicology Program. (2021). 4-Chloro-o-phenylenediamine. 15th Report on Carcinogens. National Institutes of Health. [Link]

  • PubChem. (2025). 4-Chloro-N-(4-methoxyphenyl)benzamide. National Center for Biotechnology Information. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-(4-chlorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-(4-chlorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.